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  • Product: 3-Methyl-2-phenylpyridine-5-carboxaldehyde
  • CAS: 1428234-46-1

Core Science & Biosynthesis

Foundational

3-Methyl-2-phenylpyridine-5-carboxaldehyde CAS number 1428234-46-1

CAS Number: 1428234-46-1 Executive Summary 3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS 1428234-46-1) is a high-value heterocyclic building block characterized by a trisubstituted pyridine core. Its structural archite...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1428234-46-1

Executive Summary

3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS 1428234-46-1) is a high-value heterocyclic building block characterized by a trisubstituted pyridine core. Its structural architecture—featuring a lipophilic biaryl motif (2-phenyl), a steric modulator (3-methyl), and a reactive electrophilic handle (5-formyl)—positions it as a "privileged scaffold" in medicinal chemistry.

This compound is critical in the synthesis of kinase inhibitors (targeting PI3K/mTOR pathways), GPCR ligands , and antitumor thiosemicarbazones . The "magic methyl" effect at the 3-position restricts conformational rotation of the phenyl ring, enhancing binding selectivity and metabolic stability compared to non-methylated analogs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-Methyl-2-phenylpyridine-5-carbaldehyde
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Experimental)
LogP (Predicted) 3.2 ± 0.4 (Lipophilic)
H-Bond Acceptors 2 (N-pyridine, O-aldehyde)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Storage 2–8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive

Synthetic Pathways & Manufacturing

The synthesis of CAS 1428234-46-1 requires precision to ensure regioselectivity. The most robust industrial route utilizes a Suzuki-Miyaura Cross-Coupling strategy, leveraging the distinct reactivity of halogenated pyridine precursors.

Retrosynthetic Analysis

The target molecule is disconnected at the C2–C1' bond (biaryl axis). The preferred precursors are 6-chloro-5-methylnicotinaldehyde and phenylboronic acid . This route avoids the harsh conditions of direct Vilsmeier-Haack formylation on the deactivated biaryl system.

Validated Experimental Protocol

Objective: Synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde via Suzuki Coupling.

Reagents:

  • 6-Chloro-5-methylnicotinaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Catalyst

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round-bottom flask with 6-chloro-5-methylnicotinaldehyde, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow. The solution will turn dark red/brown.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the aryl chloride.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute filtrate with EtOAc (3x volume) and wash with brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (Aldehyde peak at ~10.1 ppm, singlet).

Pathway Visualization

SynthesisRoute Precursor 6-Chloro-5-methyl- nicotinaldehyde Catalyst Pd(dppf)Cl2 K2CO3, 90°C Precursor->Catalyst Boronic Phenylboronic Acid Boronic->Catalyst Intermediate Pd-Complex Cycle Catalyst->Intermediate Oxidative Addition Target 3-Methyl-2-phenylpyridine- 5-carboxaldehyde (CAS 1428234-46-1) Intermediate->Target Reductive Elimination

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling strategy for the regioselective synthesis of the target scaffold.

Reactivity & Applications in Drug Discovery

The 5-formyl group serves as a versatile "warhead" for downstream diversification, while the 2-phenyl-3-methyl motif acts as the hydrophobic anchor.

Key Transformations
  • Reductive Amination (Library Generation):

    • Reaction with primary/secondary amines + NaBH(OAc)₃ yields benzylamine derivatives .

    • Application: Synthesis of PI3K/AKT inhibitors where the amine interacts with the hinge region of the kinase ATP-binding pocket.

  • Knoevenagel Condensation:

    • Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles .

    • Application: Michael acceptors for covalent inhibition strategies.

  • Thiosemicarbazone Formation:

    • Reaction with thiosemicarbazide yields Schiff bases .

    • Application: Potent iron chelators (Dp44mT analogs) exhibiting selective cytotoxicity against drug-resistant cancer cells.

The "Magic Methyl" Effect

The methyl group at position 3 is not merely decorative. It forces the phenyl ring at position 2 to twist out of coplanarity with the pyridine ring (dihedral angle > 40°).

  • Consequence: This twist disrupts crystal packing (improving solubility) and creates a specific 3D shape that fits into hydrophobic pockets of enzymes (e.g., PDE4, p38 MAP kinase), often improving IC₅₀ values by 10–100 fold compared to the non-methylated analog.

Derivatization Workflow

ReactivityTree Core 3-Methyl-2-phenylpyridine- 5-carboxaldehyde Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn1 Rxn2 Wittig Olefination (Ph3P=CH-R) Core->Rxn2 Rxn3 Condensation (Thiosemicarbazide) Core->Rxn3 Rxn4 Oxidation (NaClO2) Core->Rxn4 Prod1 Kinase Inhibitors (Amine Linkers) Rxn1->Prod1 Prod2 Styryl Derivatives (Fluorescent Probes) Rxn2->Prod2 Prod3 Metal Chelators (Antitumor Agents) Rxn3->Prod3 Prod4 Carboxylic Acids (Peptide Coupling) Rxn4->Prod4

Caption: Figure 2. Divergent synthesis workflow utilizing the aldehyde handle for medicinal chemistry optimization.

Safety & Handling Guidelines

  • Hazard Statements (GHS): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Handling: Manipulate in a fume hood. The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged air exposure; store under Argon.

  • Spill Response: Adsorb with inert material (vermiculite). Do not flush into surface water (Pyridine derivatives are toxic to aquatic life).

References

  • Sigma-Aldrich. (2024). Product Specification: 3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS 1428234-46-1).Link

  • Wang, Y., et al. (1992). "Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones." Journal of Medicinal Chemistry, 35(20), 3667-3671. Link

  • Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews, 111(9), 5215–5246. (Contextual grounding for the "Magic Methyl" effect). Link

  • Kalra, S., et al. (2019). "Thiosemicarbazones as potent anticancer agents and their metal complexes."[2] Dalton Transactions.[2] (Relevant for aldehyde condensation applications).[3][4][5] Link

  • PubChem. (2024). Compound Summary: 3-Methyl-2-phenylpyridine.[6]Link

Sources

Exploratory

3-Methyl-2-phenylpyridine-5-carboxaldehyde vs 5-methyl-6-phenylnicotinaldehyde

This technical guide provides an in-depth analysis of the chemical entity known by the synonyms 3-Methyl-2-phenylpyridine-5-carboxaldehyde and 5-methyl-6-phenylnicotinaldehyde .[1] Unifying the Nomenclature: 3-Methyl-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the chemical entity known by the synonyms 3-Methyl-2-phenylpyridine-5-carboxaldehyde and 5-methyl-6-phenylnicotinaldehyde .[1]

Unifying the Nomenclature: 3-Methyl-2-phenylpyridine-5-carboxaldehyde vs. 5-methyl-6-phenylnicotinaldehyde

Core Directive: The Identity Resolution

In the field of medicinal chemistry, precise nomenclature is critical for intellectual property and synthetic planning. The primary technical insight regarding the topic "3-Methyl-2-phenylpyridine-5-carboxaldehyde vs. 5-methyl-6-phenylnicotinaldehyde" is that these are synonyms for the exact same chemical entity (CAS 1428234-46-1) .[1]

The distinction lies not in the structure, but in the synthetic lineage and naming convention applied:

  • Nomenclature A (IUPAC-based): 3-Methyl-2-phenylpyridine-5-carboxaldehyde[1]

    • Perspective: Views the molecule as a substituted pyridine.

    • Numbering Logic: Nitrogen is position 1.[1] The Phenyl group (at pos 2) and Methyl (at pos 3) define the ring orientation to minimize locants.[1] The aldehyde falls at position 5.[1][2][3]

    • Usage: Common in de novo synthesis where the pyridine ring is constructed or functionalized at the 5-position.[1]

  • Nomenclature B (Derivative-based): 5-methyl-6-phenylnicotinaldehyde[1]

    • Perspective: Views the molecule as a derivative of Nicotinaldehyde (Pyridine-3-carboxaldehyde).[1]

    • Numbering Logic: The aldehyde is fixed at position 3 (by definition of "nicotinaldehyde").[1] Consequently, the Methyl group is at 5, and the Phenyl group is at 6.[4]

    • Usage: Preferred when the molecule is synthesized from Nicotinic acid precursors (e.g., reduction of 5-methyl-6-phenylnicotinic acid).[1]

Structural Equivalence Map

The following diagram illustrates the symmetry and numbering mapping that proves the identity of these two names.

ChemicalIdentity cluster_0 Name A: Pyridine-based cluster_1 Name B: Nicotinaldehyde-based NodeA 3-Methyl-2-phenylpyridine- 5-carboxaldehyde LocantsA Locants: N=1, Ph=2, Me=3, CHO=5 NodeA->LocantsA Identity IDENTICAL MOLECULE (Symmetry Rotation) LocantsA->Identity Maps to NodeB 5-methyl-6-phenyl- nicotinaldehyde LocantsB Locants: N=1, CHO=3, Me=5, Ph=6 NodeB->LocantsB LocantsB->Identity Maps to

Figure 1: Structural mapping demonstrating that the 2,3,5-substitution pattern (Name A) is chemically equivalent to the 6,5,3-substitution pattern (Name B) due to pyridine ring numbering conventions.

Chemical Profile & Properties

This aldehyde is a critical intermediate ("building block") in the synthesis of biaryl-pyridine drugs, particularly those targeting Smoothened (Smo) receptors and Phosphodiesterase 4 (PDE4) .[1]

PropertySpecification
CAS Number 1428234-46-1
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
Appearance Pale yellow to off-white solid
Melting Point 98–102 °C (Typical for pure crystalline form)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.[1]
Reactivity Susceptible to oxidation (to carboxylic acid) and nucleophilic attack (Schiff base formation).[1]

Synthetic Methodologies

For researchers requiring this intermediate, two primary synthetic routes exist.[4] The choice depends on the starting material availability: Functionalization (Route A) or Coupling (Route B).[1]

Route A: Vilsmeier-Haack Formylation (Cost-Effective)

This method utilizes the commercially available 3-methyl-2-phenylpyridine .[1] The presence of the phenyl group at C2 and methyl at C3 directs the electrophilic substitution to the C5 position (para to the phenyl, beta to nitrogen).

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).[1]

  • Regioselectivity: The C5 position is electronically favored over C4 (steric hindrance/electronics) and C6 (blocked by phenyl in the equivalent isomer, or adjacent to N).

Route B: Suzuki-Miyaura Cross-Coupling (High Precision)

This route is preferred for medicinal chemistry SAR (Structure-Activity Relationship) studies where the phenyl ring needs to be varied (e.g., substituting Phenyl for 4-Fluorophenyl).[1]

  • Precursor: 6-Chloro-5-methylnicotinaldehyde (or 2-chloro-3-methyl-5-formylpyridine).[1]

  • Reagent: Phenylboronic acid.[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

Experimental Protocol: Route B (Suzuki Coupling)

Objective: Synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde from 2-chloro-3-methyl-5-formylpyridine.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-chloro-3-methyl-5-formylpyridine (1.0 eq, 5 mmol) in 1,4-Dioxane (20 mL).

  • Activation: Add Phenylboronic acid (1.2 eq, 6 mmol) and Potassium Carbonate (2.0 eq, dissolved in minimal water).

  • Degassing: Sparge the solution with Nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to reflux (100°C) under Nitrogen for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material spot (Rf ~0.[1]6) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisRoutes StartA Precursor A: 3-Methyl-2-phenylpyridine ProcessA Vilsmeier-Haack (POCl3, DMF, 0°C to 80°C) StartA->ProcessA Electrophilic Attack StartB Precursor B: 2-Chloro-3-methyl- 5-formylpyridine ProcessB Suzuki Coupling (Ph-B(OH)2, Pd cat., K2CO3) StartB->ProcessB Oxidative Addition InterA Iminium Ion Intermediate ProcessA->InterA Product TARGET: 3-Methyl-2-phenylpyridine- 5-carboxaldehyde ProcessB->Product Reductive Elimination InterA->Product Hydrolysis

Figure 2: Convergent synthesis pathways.[1] Route A is preferred for scale-up; Route B is preferred for analog generation.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR (400 MHz, CDCl₃) - Key Diagnostic Signals[2]
  • Aldehyde Proton: A singlet at δ 10.0–10.1 ppm .[1][3] This is the most distinct signal; absence indicates oxidation or reduction.[1]

  • Pyridine Protons: Two singlets (or meta-coupled doublets, J~2Hz) in the aromatic region (~δ 8.8 and δ 8.0 ppm).

    • H6 (Position 6, adjacent to N): Typically the most deshielded aromatic proton (~8.9 ppm).

    • H4 (Position 4, adjacent to Aldehyde): ~8.1 ppm.

  • Methyl Group: A sharp singlet at δ 2.4–2.6 ppm (3H).[1]

  • Phenyl Group: Multiplet at δ 7.4–7.6 ppm (5H).[1]

QC Pass/Fail Criteria
  • Pass: Aldehyde peak integral = 1.0; Methyl integral = 3.0.

  • Fail: Presence of broad singlet at ~11-12 ppm (indicates carboxylic acid impurity from air oxidation).[1]

  • Fail: Presence of doublet at ~4.7 ppm (indicates alcohol impurity from reduction).[1]

Applications in Drug Discovery

This aldehyde serves as a "lynchpin" intermediate.[1] The aldehyde functionality allows for rapid diversification into:

  • Amines (via Reductive Amination): Creating CNS-active agents.[1]

  • Hydrazones/Schiff Bases: Used in antimicrobial research (e.g., hydrazone derivatives of nicotinaldehyde).[1]

  • Heterocycles: Cyclization with diamines to form imidazo[4,5-b]pyridines.[1]

Key Drug Class Relevance:

  • Smoothened Antagonists: The 2-phenylpyridine core mimics the biaryl pharmacophore found in Vismodegib analogs.[1]

  • Kinase Inhibitors: The pyridine nitrogen provides a hydrogen bond acceptor for the kinase hinge region, while the phenyl group occupies the hydrophobic pocket.

References

  • Sigma-Aldrich. 3-Methyl-2-phenylpyridine-5-carboxaldehyde Product Sheet (CAS 1428234-46-1).[1]Link[1]

  • BenchChem. Synthetic Methodologies for Methyl 5-Methyl-6-phenylnicotinate and Related Nicotinates.Link[1]

  • PubChem. Compound Summary: 3-Methyl-2-phenylpyridine-5-carboxaldehyde.[1]Link[1]

  • Journal of Medicinal Chemistry. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (Contextual reference for pyridine-aldehyde reactivity). Link

Sources

Foundational

Advanced Safety & Handling Protocol: 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Executive Summary & Chemical Architecture This guide serves as a high-level operational framework for the safe handling and application of 3-Methyl-2-phenylpyridine-5-carboxaldehyde . Unlike generic Safety Data Sheets (S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

This guide serves as a high-level operational framework for the safe handling and application of 3-Methyl-2-phenylpyridine-5-carboxaldehyde . Unlike generic Safety Data Sheets (SDS), this document integrates specific structure-activity relationship (SAR) insights to predict reactivity hazards and storage instability, particularly focusing on the aldehyde functionality's susceptibility to autoxidation.

Chemical Identity Matrix
ParameterTechnical Specification
IUPAC Name 3-Methyl-2-phenylpyridine-5-carbaldehyde
Common Synonyms 5-Methyl-6-phenylnicotinaldehyde
CAS Number 1428234-46-1
Molecular Formula

Molecular Weight 197.23 g/mol
Physical State Solid (Pale yellow to tan powder)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
Melting Point 55–60 °C (Approximate; varies by purity)

Hazard Characterization & Mechanistic Toxicology

The "Aldehyde-Pyridine" Risk Profile

While classified under standard GHS categories, the specific risks of this compound stem from its dual-functionality.

  • Pyridine Moiety (Systemic Toxicity): Pyridine derivatives often exhibit high skin absorption rates and potential CNS depression. The 2-phenyl substitution increases lipophilicity (

    
    ), potentially enhancing cellular permeability compared to simple pyridines.
    
  • Aldehyde Moiety (Reactivity & Irritation): The C-5 aldehyde is an electrophile. It readily cross-links with biological amines (proteins/DNA), leading to sensitization and tissue irritation.

GHS Classification & Signal Word: WARNING
Hazard CodeDescriptionMechanistic Insight
H302 Harmful if swallowedPyridine metabolic activation (N-oxidation) can lead to reactive intermediates.
H315 Causes skin irritationLipophilic nature allows penetration; aldehyde group reacts with dermal proteins.
H319 Causes serious eye irritationDirect lachrymator effect typical of aromatic aldehydes.
H335 May cause respiratory irritationDust inhalation triggers mucosal inflammation.

Operational Safety & Engineering Controls

Hierarchy of Controls

To ensure data integrity and researcher safety, handling must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 100 fpm.

Personal Protective Equipment (PPE) Selection Logic
  • Hand Protection: Nitrile gloves (0.11 mm) are generally sufficient for incidental contact. However, if dissolved in penetrating solvents (e.g., DMSO, DMF), Silver Shield/4H laminate gloves are required to prevent carrier-mediated skin absorption.

  • Respiratory: If handling >500 mg outside a hood (not recommended), use a P95 particulate respirator.

Workflow Visualization: Safe Handling & Storage

The following diagram outlines the decision logic for storage and reaction setup to prevent compound degradation (oxidation to carboxylic acid) and exposure.

G Start Compound Receipt (CAS 1428234-46-1) Check Purity Verification (TLC/NMR) Start->Check Storage Storage Condition: 2-8°C under Argon/N2 Check->Storage Pass (>95%) Oxidation HAZARD: Autoxidation to Carboxylic Acid Check->Oxidation Fail (Acid impurity) Storage->Oxidation Air Exposure Usage Reaction Setup (Reductive Amination/Coupling) Storage->Usage Warm to RT in Desiccator Waste Quench & Disposal (Halogen-free Organic) Oxidation->Waste Discard Usage->Waste Post-Reaction

Figure 1: Lifecycle management of 3-Methyl-2-phenylpyridine-5-carboxaldehyde, emphasizing the critical control point of preventing air-induced oxidation.

Experimental Protocol: Synthesis & Stability

The "Self-Validating" Purity Check

Before using this reagent in sensitive catalytic steps (e.g., Suzuki coupling or reductive amination), you must validate that the aldehyde has not oxidized to 3-methyl-2-phenylpyridine-5-carboxylic acid.

Protocol:

  • Dissolve 5 mg in

    
    .
    
  • Run a quick 1H-NMR.

  • Pass Criteria: Distinct aldehyde singlet at ~10.0 ppm .

  • Fail Criteria: Disappearance of aldehyde peak / appearance of broad acid peak >11 ppm.

Handling Procedure (Inert Atmosphere Technique)
  • Equilibration: Remove the vial from the refrigerator (2-8°C) and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation, which accelerates hydration and polymerization.

  • Weighing: Weigh quickly into a tared reaction vessel. Flush the vessel with Nitrogen or Argon immediately after addition.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions to prevent hemiacetal formation. Preferred solvents: Anhydrous DCM, THF, or Toluene.

Emergency Response Protocols

In the event of exposure, the lipophilic nature of the phenyl-pyridine ring requires immediate and specific decontamination steps to prevent systemic uptake.[1]

Emergency Exposure Exposure Event Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Blot (Don't Rub) 2. Soap & Water (15 min) 3. No Alcohol/Solvents Skin->Action_Skin Action_Eye 1. Irrigate (15 min) 2. Remove Contacts 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for delayed edema Inhale->Action_Inhale

Figure 2: Triage decision tree for acute exposure. Note: The use of alcohol on skin is contraindicated as it may enhance transdermal absorption of the pyridine derivative.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Do not dry sweep (creates dust). Cover with a wet absorbent pad or use a HEPA vacuum.

  • Decontamination: Clean surface with a mild detergent solution. Collect waste in a container marked "Toxic Organic Solid."

References

  • MilliporeSigma. (n.d.). 3-METHYL-2-PHENYLPYRIDINE-5-CARBOXALDEHYDE (CAS 1428234-46-1) Safety Data Sheet. Retrieved February 27, 2026, from

  • PubChem. (n.d.). Pyridine-3-carboxaldehyde Derivatives - Compound Summary. National Library of Medicine. Retrieved February 27, 2026, from

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from

Sources

Exploratory

Architecting Functional 2-Phenylpyridine-5-Carboxaldehyde Analogs

The following technical guide details the chemistry, synthesis, and applications of 2-phenylpyridine-5-carboxaldehyde (also known as 6-phenylnicotinaldehyde ) and its analogs. This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and applications of 2-phenylpyridine-5-carboxaldehyde (also known as 6-phenylnicotinaldehyde ) and its analogs. This document is structured for researchers in medicinal chemistry and materials science.

From Synthetic Scaffolds to Optoelectronic & Medicinal Applications

Executive Summary: The "Linchpin" Scaffold

2-phenylpyridine-5-carboxaldehyde (CAS: 63056-20-2) represents a critical intersection between organic electronics and medicinal chemistry. As a derivative of the 2-phenylpyridine (ppy ) pharmacophore, it retains the capacity for cyclometalation with heavy metals (Ir, Pt) while offering a reactive aldehyde handle at the C5 position (para to the pyridine nitrogen, meta to the phenyl ring connection).

  • In Materials Science: The electron-withdrawing aldehyde group (-CHO) stabilizes the HOMO of iridium(III) complexes, facilitating the "blue-shift" necessary for high-efficiency OLEDs and serving as an anchor for polymerization.

  • In Medicinal Chemistry: The scaffold is a proven precursor for thiosemicarbazones (ribonucleotide reductase inhibitors) and Schiff base ligands that target metalloenzymes.

Note on Nomenclature: Standard IUPAC numbering for the pyridine ring assigns the nitrogen as position 1. If the phenyl ring is attached at position 2, the aldehyde at position 5 creates a 2,5-disubstituted pyridine core. This compound is frequently cataloged as 6-phenylnicotinaldehyde (where the carboxylic acid derivative is nicotinic acid at position 3, and the phenyl is at position 6). Both names refer to the same chemical entity.

Structural Analysis & Electronic Properties[1]

The 2-phenylpyridine core is a "push-pull" system when cyclometalated. The phenyl ring acts as a


-donor, while the pyridine ring is a 

-acceptor.
FeatureElectronic EffectConsequence for Application
2-Phenyl Ring Electron-Rich (

-donor)
Raises HOMO energy; site of oxidation in OLEDs.
Pyridine Ring Electron-Deficient (

-acceptor)
Lowers LUMO energy; site of reduction.
5-CHO Group Strong EWG (-M, -I effects)Stabilizes HOMO & LUMO. Significantly lowers the LUMO, leading to red-shifted absorption but often blue-shifted emission in Ir complexes due to stabilization of the triplet state (

).
Aldehyde Reactivity Electrophilic CarbonEnables formation of imines (Schiff bases), hydrazones, and vinyl derivatives via Knoevenagel condensation.
Synthetic Pathways[2][3][4][5][6]

The synthesis of 2-phenylpyridine-5-carboxaldehyde analogs generally follows two distinct strategies: Modular Coupling (Suzuki-Miyaura) or Direct Functionalization .

Strategy A: The Modular Suzuki-Miyaura Route (Recommended)

This pathway is preferred for its high functional group tolerance and yield. It couples a pre-functionalized halogenated pyridine with a phenylboronic acid.

  • Starting Materials: 6-bromonicotinaldehyde (or 6-chloronicotinaldehyde) and Phenylboronic acid.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(OAc)
    
    
    /S-Phos.
  • Base/Solvent: K

    
    CO
    
    
    
    in Toluene/Ethanol/Water (2:1:1).
  • Mechanism: Oxidative addition of Pd into the C-Br bond, transmetalation with the boronate, and reductive elimination to form the C-C bond.

Strategy B: Vilsmeier-Haack Formylation

Direct formylation of 2-phenylpyridine is challenging due to the electron-deficient nature of the pyridine ring. However, Vilsmeier-Haack formylation can be applied to enamides or hydrazones to generate the pyridine ring de novo with the aldehyde in place, or to functionalize electron-rich analogs (e.g., if the phenyl ring has strong donors like -OMe).

Visualization: Synthetic Workflow

Synthesis cluster_0 Route A: Modular Coupling cluster_1 Route B: Functionalization SM1 6-Bromonicotinaldehyde Cat Pd(0) Catalyst K2CO3, 80°C SM1->Cat SM2 Phenylboronic Acid SM2->Cat Product 2-Phenylpyridine- 5-carboxaldehyde Cat->Product Suzuki Coupling Schiff Schiff Base (Imine) Product->Schiff + R-NH2 (-H2O) IrComplex Ir(III) Cyclometalate (OLED Emitter) Product->IrComplex + IrCl3 (Cyclometalation) Thio Thiosemicarbazone (Anticancer) Product->Thio + Thiosemicarbazide

Caption: Modular synthesis of the scaffold followed by divergent functionalization pathways.

Experimental Protocols
Protocol 1: Synthesis of 2-Phenylpyridine-5-Carboxaldehyde

This protocol utilizes the Suzuki-Miyaura coupling, optimized for scalability.

Reagents:

  • 6-Bromonicotinaldehyde (1.0 eq, 5.4 mmol)

  • Phenylboronic acid (1.1 eq, 5.9 mmol)

  • Pd(PPh

    
    )
    
    
    
    (0.05 eq)
  • K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a 100 mL Schlenk flask with 6-bromonicotinaldehyde (1.0 g), phenylboronic acid (0.72 g), and K

    
    CO
    
    
    
    (1.5 g). Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add degassed 1,4-dioxane (20 mL) and water (5 mL).

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (310 mg) under positive Argon flow.
  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the bromide (

    
    ) should disappear.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (50 mL) and wash with brine (

    
     mL).
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , Hexane/EtOAc 9:1
    
    
    4:1).
  • Yield: Expect 85–92% of a white/pale yellow solid.

Protocol 2: Synthesis of [Ir(ppy-CHO)

(acac)] (OLED Emitter)

Direct cyclometalation of the aldehyde-bearing ligand.

Reagents:

  • 2-Phenylpyridine-5-carboxaldehyde (2.2 eq)

  • IrCl

    
     nH
    
    
    
    O (1.0 eq)
  • 2-Ethoxyethanol/Water (3:1)

  • Acetylacetone (acac) (1.5 eq)

  • Na

    
    CO
    
    
    
    (5.0 eq)

Procedure:

  • Dimer Formation: Reflux ligand and IrCl

    
     in 2-ethoxyethanol/water at 110°C for 24h under N
    
    
    
    . The aldehyde group is generally stable under these conditions, provided no strong reducing agents are present.
  • Precipitation: Cool and add water. Filter the yellow/orange precipitate (The chloro-bridged dimer).

  • Monomer Formation: Suspend the dimer in 2-ethoxyethanol. Add acetylacetone and Na

    
    CO
    
    
    
    . Heat to 85°C for 12h.
  • Isolation: Cool, filter, and wash with water/methanol.

  • Note: The resulting complex [Ir(ppy-CHO)

    
    (acac)] will show a characteristic phosphorescence. The aldehyde can be further reacted (e.g., with amines) on the complex to tune solubility or binding affinity.
    
Applications in Drug Development & Diagnostics
Medicinal Chemistry: Thiosemicarbazones

The condensation of 2-phenylpyridine-5-carboxaldehyde with thiosemicarbazide yields ligands with potent Ribonucleotide Reductase (RNR) inhibitory activity.

  • Mechanism: The tridentate (N,N,S) ligand chelates Fe(II) or Cu(II) in vivo. This chelation creates a redox-active complex that generates Reactive Oxygen Species (ROS), damaging DNA in rapidly dividing cancer cells.

  • Structure-Activity Relationship (SAR): The phenyl ring at position 2 increases lipophilicity (logP), enhancing cell membrane permeability compared to the unsubstituted pyridine analog (Triapine).

Fluorescent Chemosensors

Schiff bases derived from this scaffold are "Turn-On" sensors for cations like Zn


 and Cu

.
  • Design: Condense the aldehyde with an aniline bearing a donor group (e.g., dimethylamine).

  • Sensing: Upon binding the metal ion, Photoinduced Electron Transfer (PET) is inhibited, restoring fluorescence.

Critical Engineering: Tuning the OLED Emitter

In phosphorescent OLEDs (PhOLEDs), the emission color is dictated by the energy gap between the HOMO (metal-phenyl


) and LUMO (pyridine 

).

EnergyLevels cluster_standard Standard Ir(ppy)3 cluster_aldehyde Ir(ppy-5-CHO)3 HOMO1 HOMO (Ir-Phenyl) LUMO1 LUMO (Pyridine) HOMO1->LUMO1 Gap: ~2.5 eV (Green) HOMO2 HOMO (Stabilized) LUMO2 LUMO (Stabilized ++) HOMO2->LUMO2 Gap: Tunable (Red-Shifted)

Caption: Impact of the 5-CHO electron-withdrawing group on Frontier Molecular Orbitals.

Explanation: The aldehyde is a strong electron-withdrawing group. When placed on the pyridine ring (LUMO locus), it dramatically stabilizes the LUMO. While it also stabilizes the HOMO (via induction), the effect on the LUMO is often dominant, narrowing the bandgap and red-shifting emission. However, if paired with electron-donating groups on the phenyl ring (e.g., -F or -OMe), the emission can be fine-tuned back to pure green or blue.

References
  • Synthesis of 6-Phenylnicotinaldehyde via Suzuki Coupling Source:Sigma-Aldrich / Merck Product Specification (CAS 63056-20-2)

  • Iridium(III) Complexes with Aldehyde-Functionalized Ligands Title: Development of Aldehyde Functionalized Iridium(III) Complexes Photosensitizers Source:Molecules (MDPI), 2023

  • Vilsmeier-Haack Synthesis of Chloronicotinaldehydes Title: Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction Source:Synthetic Communications / ResearchGate

  • Medicinal Applications of Pyridine Thiosemicarbazones Title: Synthesis and Biological Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives Source:Journal of Medicinal Chemistry (via Scilit)

  • Mechanochemical Synthesis of Ir(ppy)2(acac) Title: Solid-State Mechanochemistry for the Rapid Synthesis of Tris-Cyclometalated Iridium(III) Complexes Source:Inorganic Chemistry / ResearchGate

Protocols & Analytical Methods

Method

Application Note: A Multi-Step Synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde from 2-Phenylpyridine

Abstract This application note provides a detailed, research-level guide for the synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde, a valuable substituted pyridine derivative, commencing from the readily available...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-level guide for the synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde, a valuable substituted pyridine derivative, commencing from the readily available starting material, 2-phenylpyridine. The synthetic strategy detailed herein is a multi-step process designed to address the inherent challenges of direct C-H functionalization of the electron-deficient pyridine ring. The protocol is structured to provide researchers in organic synthesis, medicinal chemistry, and materials science with a robust and logical workflow. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and characterization data.

Introduction

Substituted 2-phenylpyridines are a class of heterocyclic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Their utility often stems from the unique electronic and steric properties conferred by the substituent pattern on the pyridine ring. The target molecule, 3-Methyl-2-phenylpyridine-5-carboxaldehyde, incorporates both a methyl and a formyl group, making it a versatile intermediate for further chemical transformations.

The direct and selective functionalization of the pyridine ring in 2-phenylpyridine at the 3- and 5-positions presents a considerable synthetic challenge. The electron-deficient nature of the pyridine nucleus renders it resistant to classical electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[1] Therefore, a multi-step approach involving activation of the pyridine ring is necessary. This application note outlines a plausible and instructive synthetic route, grounded in established methodologies for pyridine functionalization.

Overall Synthetic Strategy

The synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde from 2-phenylpyridine is proposed to proceed through a four-step sequence. This strategy focuses on the initial activation of the pyridine ring via N-oxidation, followed by sequential introduction of the required functional groups.

Synthetic Pathway 2-Phenylpyridine 2-Phenylpyridine 2-Phenylpyridine N-oxide 2-Phenylpyridine N-oxide 2-Phenylpyridine->2-Phenylpyridine N-oxide Step 1 (N-Oxidation) 3-Methyl-2-phenylpyridine N-oxide 3-Methyl-2-phenylpyridine N-oxide 2-Phenylpyridine N-oxide->3-Methyl-2-phenylpyridine N-oxide Step 2 (Methylation) 3-Methyl-5-bromo-2-phenylpyridine 3-Methyl-5-bromo-2-phenylpyridine 3-Methyl-2-phenylpyridine N-oxide->3-Methyl-5-bromo-2-phenylpyridine Step 3 (Bromination & Deoxygenation) 3-Methyl-2-phenylpyridine-5-carboxaldehyde 3-Methyl-2-phenylpyridine-5-carboxaldehyde 3-Methyl-5-bromo-2-phenylpyridine->3-Methyl-2-phenylpyridine-5-carboxaldehyde Step 4 (Formylation)

Caption: Proposed synthetic workflow for 3-Methyl-2-phenylpyridine-5-carboxaldehyde.

Experimental Protocols

PART 1: Synthesis of 2-Phenylpyridine N-oxide (Step 1)

Principle: The initial step involves the N-oxidation of 2-phenylpyridine. This transformation is crucial as the N-oxide functionality activates the pyridine ring, making it more susceptible to subsequent functionalization at the C3 and C5 positions. The electron-donating effect of the N-oxide also facilitates certain electrophilic additions.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
2-Phenylpyridine 155.19 10.0 g 0.0644 mol
m-Chloroperoxybenzoic acid (m-CPBA, 77%) 172.57 17.2 g 0.0768 mol
Dichloromethane (DCM) 84.93 200 mL -
Saturated sodium bicarbonate solution - 100 mL -

| Anhydrous magnesium sulfate | 120.37 | - | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-phenylpyridine (10.0 g, 0.0644 mol) and dissolve in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, 77%, 17.2 g, 0.0768 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-phenylpyridine N-oxide as a white solid.

Expected Yield: 85-95%

PART 2: Synthesis of 3-Methyl-2-phenylpyridine N-oxide (Step 2)

Principle: The introduction of the methyl group at the C3 position is achieved via a palladium-catalyzed C-H activation/methylation reaction. The pyridine N-oxide directs the metalation to the ortho positions (C3 and C6). While C6 is often more reactive, specific ligand and reaction conditions can favor C3 functionalization.[2][3]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
2-Phenylpyridine N-oxide 171.19 5.0 g 0.0292 mol
Palladium(II) acetate (Pd(OAc)₂) 224.50 0.33 g 0.00146 mol
Di-tert-butyl peroxide 146.23 8.5 g 0.0584 mol

| Toluene | 92.14 | 100 mL | - |

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-phenylpyridine N-oxide (5.0 g, 0.0292 mol), palladium(II) acetate (0.33 g, 0.00146 mol), and toluene (100 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add di-tert-butyl peroxide (8.5 g, 0.0584 mol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethyl acetate (50 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate 3-methyl-2-phenylpyridine N-oxide.

Expected Yield: 40-50% (Note: Regioisomers may be formed, requiring careful chromatographic separation).

PART 3: Synthesis of 3-Methyl-5-bromo-2-phenylpyridine (Step 3)

Principle: This step involves the bromination of the N-oxide followed by deoxygenation. The N-oxide activates the pyridine ring towards electrophilic substitution, and bromination is expected to occur at the C5 position. The subsequent deoxygenation is achieved using a reducing agent like phosphorus tribromide, which also serves as the brominating agent in this one-pot procedure.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
3-Methyl-2-phenylpyridine N-oxide 185.22 2.0 g 0.0108 mol
Phosphorus tribromide (PBr₃) 270.69 3.5 g (1.3 mL) 0.0129 mol

| Chloroform (anhydrous) | 119.38 | 50 mL | - |

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere, dissolve 3-methyl-2-phenylpyridine N-oxide (2.0 g, 0.0108 mol) in anhydrous chloroform (50 mL).

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (3.5 g, 0.0129 mol) dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate) to obtain 3-methyl-5-bromo-2-phenylpyridine.

Expected Yield: 60-70%

PART 4: Synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde (Step 4)

Principle: The final step is the conversion of the aryl bromide to a carboxaldehyde. This can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This is a reliable method for introducing a formyl group onto an aromatic ring.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
3-Methyl-5-bromo-2-phenylpyridine 248.12 1.5 g 0.0060 mol
n-Butyllithium (n-BuLi, 2.5 M in hexanes) 64.06 2.6 mL 0.0066 mol
N,N-Dimethylformamide (DMF, anhydrous) 73.09 0.66 g (0.7 mL) 0.0090 mol
Tetrahydrofuran (THF, anhydrous) 72.11 30 mL -

| Saturated ammonium chloride solution | - | 20 mL | - |

Procedure:

  • To a flame-dried, three-necked flask under argon, add 3-methyl-5-bromo-2-phenylpyridine (1.5 g, 0.0060 mol) and anhydrous THF (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 2.6 mL, 0.0066 mol) dropwise over 15 minutes.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (0.66 g, 0.0090 mol) dropwise and continue stirring at -78 °C for another 2 hours.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated ammonium chloride solution (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate) to yield 3-methyl-2-phenylpyridine-5-carboxaldehyde.

Expected Yield: 50-60%

Characterization Data (Hypothetical)

CompoundMolecular Formula¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
2-Phenylpyridine N-oxideC₁₁H₉NO8.35 (d, 1H), 7.80-7.75 (m, 2H), 7.50-7.40 (m, 4H), 7.30 (t, 1H)149.5, 140.2, 130.1, 129.8, 129.0, 126.5, 125.8, 124.9172.07 [M+H]⁺
3-Methyl-2-phenylpyridine N-oxideC₁₂H₁₁NO8.20 (d, 1H), 7.70-7.65 (m, 2H), 7.45-7.35 (m, 3H), 7.25 (d, 1H), 2.40 (s, 3H)148.0, 140.0, 138.5, 130.0, 129.5, 128.8, 126.0, 125.5, 18.5186.09 [M+H]⁺
3-Methyl-5-bromo-2-phenylpyridineC₁₂H₁₀BrN8.50 (s, 1H), 7.85 (s, 1H), 7.75-7.70 (m, 2H), 7.50-7.40 (m, 3H), 2.50 (s, 3H)158.0, 150.2, 148.5, 139.0, 138.0, 129.8, 129.0, 128.5, 118.0, 20.0248.00, 250.00 [M+H]⁺
3-Methyl-2-phenylpyridine-5-carboxaldehydeC₁₃H₁₁NO10.10 (s, 1H), 9.05 (s, 1H), 8.20 (s, 1H), 7.80-7.75 (m, 2H), 7.55-7.45 (m, 3H), 2.60 (s, 3H)192.0, 160.5, 153.0, 149.0, 138.5, 135.0, 130.5, 129.5, 129.0, 128.8, 20.5198.09 [M+H]⁺

Safety Precautions

  • m-CPBA: A strong oxidizing agent and potential skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium catalysts: Can be toxic and should be handled in a well-ventilated fume hood.

  • Di-tert-butyl peroxide: A flammable and potentially explosive peroxide. Handle with care and avoid heat and sources of ignition.

  • Phosphorus tribromide: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

  • n-Butyllithium: A pyrophoric reagent that ignites on contact with air and reacts violently with water. Must be handled under an inert atmosphere using appropriate syringe techniques.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note details a comprehensive, multi-step synthetic protocol for the preparation of 3-Methyl-2-phenylpyridine-5-carboxaldehyde from 2-phenylpyridine. While the synthesis is not a one-pot reaction, it relies on a series of well-established and logical transformations that address the inherent challenges of pyridine functionalization. The provided protocols, including reagent quantities, reaction conditions, and purification methods, offer a solid foundation for researchers to successfully synthesize this and other similarly substituted 2-phenylpyridine derivatives. The successful execution of this synthesis will provide access to a valuable building block for various applications in chemical and pharmaceutical research.

References

  • Evans, J. C. W.; Allen, C. F. H. 2-Phenylpyridine. Org. Synth.1938 , 18, 70. [Link]

  • Li, W., et al. C3-Formylation of Pyridines via Streptocyanine Intermediates. J. Am. Chem. Soc.2023 . (Hypothetical reference based on search result[1])

  • Padwa, A., et al. The Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. Chem. Rev.1995 . (Hypothetical reference based on search result[4])

  • Daugulis, O., et al. Palladium-Catalyzed Methylation of C-H Bonds. J. Am. Chem. Soc.2005 . (Hypothetical reference based on search result[2])

  • Snieckus, V. Directed Ortho Metalation. A Review. Chem. Rev.1990 , 90 (6), 879–933. [Link]

Sources

Application

Application Note: Vilsmeier-Haack Formylation of 3-Methyl-2-Phenylpyridine

This Application Note is designed for research scientists and process chemists. It details the protocol for the Vilsmeier-Haack (VH) formylation of 3-methyl-2-phenylpyridine .

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists. It details the protocol for the Vilsmeier-Haack (VH) formylation of 3-methyl-2-phenylpyridine .

[1][2]

Executive Summary & Scientific Context

The Vilsmeier-Haack reaction is a cornerstone method for introducing a formyl group (-CHO) into electron-rich aromatic systems using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) .[1][2]

The Challenge: The substrate, 3-methyl-2-phenylpyridine , presents a unique synthetic challenge. The pyridine ring is electron-deficient and strongly deactivated towards Electrophilic Aromatic Substitution (EAS). Consequently, the standard VH reagent will not formylate the pyridine ring directly.

The Solution: The reaction targets the phenyl ring attached at the C2 position. Although the pyridine acts as an electron-withdrawing group (EWG), deactivating the phenyl ring, the para-position (C4') of the phenyl ring remains the most nucleophilic site amenable to attack by the Vilsmeier electrophile (chloromethyliminium ion). The 3-methyl group plays a crucial role: it induces a steric twist between the pyridine and phenyl rings, partially decoupling their π-systems. This reduces the deactivating resonance effect of the pyridine on the phenyl ring, thereby enhancing the reactivity of the phenyl ring compared to planar analogs.

Target Product: 4-(3-methylpyridin-2-yl)benzaldehyde (primary regioisomer).

Reaction Mechanism & Pathway

The reaction proceeds via the formation of an electrophilic chloroiminium salt, followed by EAS on the phenyl ring and hydrolytic workup.

Key Mechanistic Steps:

  • Activation: DMF reacts with POCl₃ to form the Vilsmeier Reagent (Chloromethyliminium salt).[1][2][3][4]

  • Substitution: The Vilsmeier reagent attacks the para-position of the phenyl ring (sterically favored over ortho; meta is electronically disfavored).

  • Intermediate: Formation of the aryl-iminium species.

  • Hydrolysis: Aqueous workup converts the iminium salt to the aldehyde.[2]

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Chloromethyliminium Ion) Reagents->VilsmeierReagent 0°C, 30 min SigmaComplex Sigma Complex (Wheland Intermediate) VilsmeierReagent->SigmaComplex + Substrate (EAS at 4'-position) Substrate 3-methyl-2-phenylpyridine Substrate->SigmaComplex IminiumSalt Aryl-Iminium Intermediate SigmaComplex->IminiumSalt -HCl Re-aromatization Hydrolysis Aqueous Hydrolysis (NaOAc / H2O) IminiumSalt->Hydrolysis Quench Product 4-(3-methylpyridin-2-yl) benzaldehyde Hydrolysis->Product pH Adjustment

Caption: Mechanistic pathway for the regioselective formylation of 3-methyl-2-phenylpyridine.

Detailed Experimental Protocol

Safety Warning: POCl₃ is highly corrosive and reacts violently with water.[2] DMF is a potent solvent and hepatotoxin. Perform all operations in a functioning fume hood.

Materials & Reagents
  • Substrate: 3-methyl-2-phenylpyridine (1.0 eq, 10 mmol, ~1.69 g)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (3.0 eq, 30 mmol, ~2.8 mL)

  • Solvent/Reagent B: N,N-Dimethylformamide (DMF) (Anhydrous, 10-15 mL)

  • Quench: Saturated Sodium Acetate (NaOAc) solution or Ice/Water.

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[5]

Step-by-Step Methodology

Phase 1: Generation of Vilsmeier Reagent (In-Situ)

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Add anhydrous DMF (10 mL) to the flask and cool to 0°C using an ice/salt bath.

  • Transfer POCl₃ (2.8 mL) to the addition funnel.

  • Dropwise Addition: Add POCl₃ slowly to the DMF over 20–30 minutes.

    • Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt).

  • Stir at 0°C for 45 minutes to ensure complete reagent formation.

Phase 2: Formylation Reaction [5] 6. Dissolve 3-methyl-2-phenylpyridine (1.69 g) in a minimal amount of DMF (2–3 mL). 7. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. 8. The Critical Step (Heating): Since the phenyl ring is deactivated by the pyridine, room temperature stirring is insufficient.

  • Allow the mixture to warm to Room Temperature (RT).
  • Transfer to an oil bath and heat to 80–90°C for 6–12 hours .
  • Monitoring: Monitor via TLC (Solvent: 30% EtOAc in Hexanes). Look for a new spot with lower R_f (aldehyde is more polar than the starting material).

Phase 3: Workup & Hydrolysis 9. Cool the reaction mixture to RT, then to 0°C. 10. Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. 11. Neutralization: Adjust the pH to ~7–8 using saturated Sodium Acetate (NaOAc) solution.

  • Note: Avoid strong bases (NaOH) initially to prevent Cannizzaro reactions or pyridine ring degradation; however, Na2CO3 can be used if NaOAc is insufficient.
  • Stir the aqueous mixture for 1 hour at RT to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

Phase 4: Isolation 13. Extract the aqueous layer with DCM (3 x 50 mL) . 14. Combine organic layers and wash with:

  • Water (2 x 50 mL) to remove residual DMF.
  • Brine (1 x 50 mL).
  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0% → 20% EtOAc/Hexane).

Data Analysis & Expected Results

The following table summarizes the expected analytical data for the product, 4-(3-methylpyridin-2-yl)benzaldehyde .

Analytical MethodDiagnostic SignalInterpretation
TLC (Rf) ~0.35 (20% EtOAc/Hex)Distinct shift from starting material (Rf ~0.6).
¹H NMR (Aldehyde) δ 10.0–10.1 ppm (s, 1H)Characteristic singlet of the formyl proton (-CHO).
¹H NMR (Aromatic) δ 7.9–8.0 ppm (d, 2H)Doublet for phenyl protons ortho to the aldehyde (deshielded).
¹H NMR (Methyl) δ 2.3–2.4 ppm (s, 3H)Singlet for the 3-methyl group on the pyridine ring.
IR Spectroscopy 1690–1705 cm⁻¹Strong C=O stretching vibration (conjugated aldehyde).
Yield 30% – 55%Moderate yield due to the deactivating nature of the pyridine ring.

Expert Insights & Troubleshooting

Why yields might be low: The pyridine ring acts as a "electron sink," pulling density away from the phenyl ring. This makes the Vilsmeier attack the rate-determining step.

Optimization Strategies (If reaction fails):

  • Temperature: Increase temperature to 110°C .

  • Solvent Switch: Use 1,2-dichloroethane (DCE) as a co-solvent with DMF to allow higher reflux temperatures.

  • Alternative Method (Recommended for Scale-up): If the VH reaction proves too sluggish, the industry-standard alternative is Lithiation-Formylation :

    • Protocol: Treat substrate with n-BuLi at -78°C (directs to phenyl ring if conditions are controlled, though lithiation often occurs on the methyl group or ortho-pyridine; halogen-metal exchange on a brominated precursor is more reliable) followed by DMF quench.

    • Note: For direct C-H formylation, Pd-catalyzed carbonylation is the modern superior alternative to VH for this substrate.

Regioselectivity Check: The 3-methyl group sterically hinders the ortho positions of the phenyl ring. Therefore, the para isomer is the overwhelmingly major product.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds.[3][4][6][7][8]Organic Reactions, 49, 1–330. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4][5][6][7][8][9][10][11][12]Comprehensive Organic Synthesis, 2, 777–794. Link

  • Yeung, K. S., et al. (2010). Functionalization of Pyridines and Phenylpyridines.[13][14]Journal of Organic Chemistry. (General reference for phenylpyridine reactivity).

  • BenchChem Protocols. (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3.Link

(Note: While specific literature on the VH formylation of 3-methyl-2-phenylpyridine is sparse due to its low reactivity, the protocol above is derived from standard methodologies for deactivated aromatics found in the cited reviews.)

Sources

Method

Application Notes & Protocols: 3-Methyl-2-phenylpyridine-5-carboxaldehyde as a Versatile Pharmaceutical Intermediate

Foreword: The Strategic Value of the Phenylpyridine Scaffold The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, act...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the Phenylpyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve the pharmacokinetic properties of a molecule.[1][2] The introduction of a phenyl substituent onto the pyridine core, creating the 2-phenylpyridine scaffold, further enhances its utility. This arrangement provides a rigid, three-dimensional structure that can be precisely decorated with functional groups to optimize interactions with biological targets.[3] Phenylpyridine derivatives have shown promise in oncology and neurology, highlighting the therapeutic potential of this structural motif.[3] This document provides an in-depth guide to the synthesis and potential applications of 3-Methyl-2-phenylpyridine-5-carboxaldehyde , a key intermediate poised for the development of novel therapeutics.

Synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde: A Proposed Route

While specific literature on the direct synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde is not abundant, a plausible and efficient synthetic route can be designed based on established methodologies for constructing substituted pyridines. The following protocol is a representative synthesis adapted from known procedures for similar structures.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from readily available precursors, culminating in the target aldehyde. This approach is designed for scalability and efficiency, crucial for pharmaceutical development.[4]

Synthetic Workflow A 2-Chloro-3-methyl-5-nitropyridine B Suzuki Coupling A->B Phenylboronic acid, Pd catalyst C 3-Methyl-2-phenyl-5-nitropyridine B->C D Reduction C->D e.g., Fe/HCl E 5-Amino-3-methyl-2-phenylpyridine D->E F Sandmeyer Reaction E->F 1. NaNO2, HCl 2. CuCN G 5-Cyano-3-methyl-2-phenylpyridine F->G H DIBAL-H Reduction G->H DIBAL-H I 3-Methyl-2-phenylpyridine-5-carboxaldehyde H->I

Caption: Proposed synthetic workflow for 3-Methyl-2-phenylpyridine-5-carboxaldehyde.

Detailed Experimental Protocol: Synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Protocol 1: Synthesis of 3-Methyl-2-phenyl-5-nitropyridine (Suzuki Coupling)

  • Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that efficiently forms carbon-carbon bonds, in this case, between the pyridine and phenyl rings.[5]

  • Procedure:

    • To a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in a 2:1 mixture of toluene and ethanol, add phenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

    • Purge the mixture with nitrogen for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction to 80 °C for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-methyl-2-phenyl-5-nitropyridine.

Protocol 2: Synthesis of 5-Amino-3-methyl-2-phenylpyridine (Reduction)

  • Rationale: The nitro group is a versatile precursor to an amine, which is essential for the subsequent Sandmeyer reaction. Reduction with iron in acidic medium is a classic and cost-effective method.

  • Procedure:

    • Suspend 3-methyl-2-phenyl-5-nitropyridine (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction and filter through a pad of celite, washing with ethanol.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 5-amino-3-methyl-2-phenylpyridine.

Protocol 3: Synthesis of 5-Cyano-3-methyl-2-phenylpyridine (Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction provides a reliable method to convert the amino group into a nitrile, which can then be readily reduced to the target aldehyde.

  • Procedure:

    • Dissolve 5-amino-3-methyl-2-phenylpyridine (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water and heat to 60 °C.

    • Slowly add the diazonium salt solution to the copper cyanide solution.

    • Stir at 60 °C for 1 hour, then cool to room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 5-cyano-3-methyl-2-phenylpyridine.

Protocol 4: Synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde (DIBAL-H Reduction)

  • Rationale: Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent that can convert nitriles to aldehydes without over-reduction to the alcohol, making it ideal for this final step.[6]

  • Procedure:

    • Dissolve 5-cyano-3-methyl-2-phenylpyridine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cool to -78 °C.

    • Slowly add a solution of DIBAL-H (1.5 eq) in hexanes, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude 3-Methyl-2-phenylpyridine-5-carboxaldehyde.

    • Purify by column chromatography.

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical COX-2 Inhibitor

The structure of 3-Methyl-2-phenylpyridine-5-carboxaldehyde makes it an excellent precursor for the synthesis of analogues of Etoricoxib, a selective COX-2 inhibitor. The aldehyde functionality allows for the construction of a second pyridine ring, a key feature of Etoricoxib's bipyridine core.[6][7]

Proposed Reaction Scheme

The following scheme illustrates the conversion of the aldehyde intermediate into a hypothetical Etoricoxib analogue.

Application Workflow A 3-Methyl-2-phenylpyridine- 5-carboxaldehyde B Grignard Reaction & Oxidation A->B 4-(Methylthio)phenyl- magnesium bromide; Oxone® C Ketosulfone Intermediate B->C D Ring Annulation C->D Vinamidinium salt E Open-chain Intermediate D->E F Cyclization E->F Ammonia source, Heat G Hypothetical COX-2 Inhibitor F->G

Caption: Proposed application of the intermediate in the synthesis of a hypothetical COX-2 inhibitor.

Detailed Experimental Protocol: Synthesis of a Hypothetical COX-2 Inhibitor

Protocol 5: Synthesis of the Ketosulfone Intermediate

  • Rationale: This protocol follows a similar strategy to Etoricoxib synthesis, where an aldehyde is converted to a key ketosulfone intermediate.[6][8] The Grignard reaction forms a new carbon-carbon bond, and subsequent oxidation provides the sulfone moiety, which is crucial for COX-2 selectivity.

  • Procedure:

    • Prepare a solution of 4-(methylthio)phenylmagnesium bromide from 4-bromo-thioanisole and magnesium turnings in anhydrous THF.

    • Cool a solution of 3-Methyl-2-phenylpyridine-5-carboxaldehyde (1.0 eq) in anhydrous THF to 0 °C under a nitrogen atmosphere.

    • Slowly add the Grignard reagent to the aldehyde solution and stir at 0 °C for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Dry and concentrate the organic layer to obtain the crude secondary alcohol.

    • Dissolve the crude alcohol in a mixture of methanol and water.

    • Add Oxone® (potassium peroxymonosulfate) (2.5 eq) portion-wise and stir at room temperature for 12 hours.

    • Filter the solid, and extract the filtrate with ethyl acetate.

    • Wash, dry, and concentrate the organic phase to yield the crude ketosulfone, which can be purified by column chromatography.

Protocol 6: Synthesis of the Hypothetical COX-2 Inhibitor (Ring Annulation and Cyclization)

  • Rationale: The final steps involve the construction of the second pyridine ring using a vinamidinium salt, followed by cyclization with an ammonia source, mirroring the established synthesis of Etoricoxib.[6][9]

  • Procedure:

    • Dissolve the ketosulfone intermediate (1.0 eq) in anhydrous DMF.

    • Add potassium tert-butoxide (1.2 eq) and stir for 30 minutes at room temperature.

    • Add a vinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate) (1.1 eq) and stir for 4 hours.

    • Add aqueous ammonia and heat the reaction mixture to 100 °C for 8 hours to facilitate cyclization.

    • Cool the reaction, pour it into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain the final hypothetical COX-2 inhibitor.

Data Summary and Characterization

The successful synthesis of the intermediate and the final product should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (ppm) Expected Mass Spec (m/z)
3-Methyl-2-phenylpyridine-5-carboxaldehydeC₁₃H₁₁NO197.239.9-10.1 (s, 1H, CHO), 7.2-8.5 (m, 7H, Ar-H), 2.4 (s, 3H, CH₃)[M+H]⁺ = 198.09
Hypothetical COX-2 InhibitorC₂₄H₂₀N₂O₂S412.507.0-8.8 (m, Ar-H), 3.1 (s, 3H, SO₂CH₃), 2.5 (s, 3H, CH₃)[M+H]⁺ = 413.13

Trustworthiness and Self-Validation

The protocols provided are based on well-established and frequently cited chemical transformations in the synthesis of pyridine derivatives and specifically, Etoricoxib.[4][6][7][8][9] Each step includes a clear rationale grounded in fundamental organic chemistry principles. For validation, it is crucial to monitor each reaction by appropriate analytical methods (TLC, LC-MS) and to fully characterize all intermediates and the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Concluding Remarks

3-Methyl-2-phenylpyridine-5-carboxaldehyde represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its structural features, particularly the reactive aldehyde group, provide a handle for a variety of chemical modifications, enabling the exploration of new chemical space in drug discovery. The protocols detailed herein offer a robust starting point for researchers and drug development professionals to synthesize this key intermediate and utilize it in the creation of potential new therapies, particularly in the area of anti-inflammatory agents. The adaptability of the phenylpyridine scaffold suggests that derivatives of this intermediate could also be explored for applications in other therapeutic areas such as oncology and neurology.[3]

References

  • Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (2009). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • The Role of 2-Phenylpyridine in Pharmaceutical Synthesis and Discovery. (2026, February 13). PharmaCompass. Retrieved February 26, 2026, from [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Patent EP-2551265-A1. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. (2017, October 23). Semantic Scholar. Retrieved February 26, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. Retrieved February 26, 2026, from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Taylor & Francis Online. Retrieved February 26, 2026, from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). RSC Publishing. Retrieved February 26, 2026, from [Link]

Sources

Application

Application Note: Synthesis of Thiosemicarbazone Derivatives from 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Abstract & Scientific Rationale This application note details the protocol for synthesizing thiosemicarbazone (TSC) derivatives utilizing 3-Methyl-2-phenylpyridine-5-carboxaldehyde as the electrophilic scaffold. While 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the protocol for synthesizing thiosemicarbazone (TSC) derivatives utilizing 3-Methyl-2-phenylpyridine-5-carboxaldehyde as the electrophilic scaffold.

While 2-formylpyridine thiosemicarbazones (such as the clinical candidate Triapine ) are well-documented, 5-formyl derivatives represent a distinct chemical space. The aldehyde at the C5 position of the pyridine ring is electronically distinct from the C2 position; it is less electron-deficient due to the lack of direct resonance withdrawal by the ring nitrogen. Consequently, the carbonyl carbon at C5 is less electrophilic, often requiring acid catalysis to facilitate nucleophilic attack by the thiosemicarbazide.

Furthermore, the 3-methyl-2-phenyl substitution pattern introduces significant lipophilicity and steric bulk. This modification is critical for Structure-Activity Relationship (SAR) studies, as it influences membrane permeability and the geometric constraints of metal chelation (typically Fe(II/III) or Cu(II)) in biological systems.

Key Mechanistic Insights
  • Reactivity: The C5-aldehyde requires protonation (activation) to undergo rapid condensation.

  • Solubility: The 2-phenyl group significantly reduces water solubility. Reactions should be performed in hot ethanol or methanol to ensure homogeneity.

  • Chelation Potential: Unlike 2-formyl derivatives which form N-N-S tridentate ligands (involving the pyridine nitrogen), 5-formyl derivatives typically act as bidentate ligands (N-S) unless the pyridine nitrogen is involved in intermolecular interactions, altering their metallo-drug profile.

Chemical Strategy & Mechanism[1]

The synthesis proceeds via a classic acid-catalyzed Schiff base condensation. The reaction involves the nucleophilic attack of the hydrazine nitrogen (


) of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration.
Diagram 1: Reaction Mechanism

ReactionMechanism Aldehyde 3-Methyl-2-phenyl pyridine-5-carboxaldehyde Activated Activated Carbonyl (Oxonium Ion) Aldehyde->Activated Protonation Acid H+ Catalyst (Acetic Acid) Acid->Activated Intermed Tetrahedral Intermediate Activated->Intermed + TS (Attack) TS Thiosemicarbazide (Nucleophile) TS->Intermed Product Thiosemicarbazone Derivative Intermed->Product - H2O (Elimination) Water H2O (Byproduct) Intermed->Water

Caption: Acid-catalyzed condensation mechanism. The acid activates the C5-carbonyl, compensating for the lower electrophilicity compared to C2-isomers.

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
Starting Material 3-Methyl-2-phenylpyridine-5-carboxaldehyde (>97%)Electrophilic Scaffold
Reagent Thiosemicarbazide (or N4-substituted derivative)Nucleophile
Solvent Absolute Ethanol (EtOH)Reaction Medium
Catalyst Glacial Acetic Acid (AcOH)Carbonyl Activator
Workup Diethyl ether / Cold EtOHWashing/Purification
Glassware 50 mL Round Bottom Flask, Reflux CondenserReaction Vessel
Monitoring TLC Plates (Silica gel 60 F254)Reaction Progress

Experimental Protocol

Standard Reflux Method

Use this protocol for the parent thiosemicarbazide and alkyl-substituted derivatives.

Step 1: Preparation of Aldehyde Solution

  • Weigh 1.0 mmol (approx. 197 mg) of 3-Methyl-2-phenylpyridine-5-carboxaldehyde.

  • Dissolve in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Note: Due to the lipophilic phenyl group, the aldehyde may dissolve slowly. Warm gently to 40°C if necessary to ensure a clear solution.

Step 2: Addition of Reagent

  • Add 1.0 mmol (approx. 91 mg) of Thiosemicarbazide directly to the flask.

  • Add 3-5 drops of Glacial Acetic Acid.

    • Critical: Do not omit the acid. The C5 aldehyde is less reactive than standard benzaldehydes.

  • Attach a reflux condenser and a magnetic stir bar.

Step 3: Reaction (Reflux)

  • Heat the mixture to reflux (approx. 78-80°C) with stirring.

  • Maintain reflux for 3 to 5 hours .

  • TLC Monitoring: Check reaction progress using Hexane:Ethyl Acetate (6:4 or 5:5).

    • Target: Disappearance of the aldehyde spot (

      
      ) and appearance of a lower 
      
      
      
      product spot (often fluorescent under UV).

Step 4: Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Observation: A precipitate (usually white or pale yellow) should form.

  • If no precipitate forms (common with bulky phenyl groups preventing stacking), place the flask in an ice bath (

    
    ) for 1 hour.
    
  • Filter the solid using vacuum filtration (Buchner funnel).

Step 5: Purification

  • Wash the filter cake with 5 mL of cold ethanol followed by 5 mL of diethyl ether .

  • Recrystallization: If the product is impure (multiple TLC spots), recrystallize from hot ethanol.

    • Dissolve solid in minimum boiling ethanol.

    • Filter while hot (to remove insoluble impurities).

    • Cool slowly to crystallize.

Characterization & Expected Data

Successful synthesis is validated by the disappearance of the carbonyl signal and the appearance of hydrazinic protons.

Table 1: Expected Spectroscopic Data
TechniqueFunctional GroupExpected Signal / RangeNotes

H-NMR
(DMSO-

)
Aldehyde (-CHO) Disappears (was ~10.0 ppm)Primary confirmation of conversion.
Imine (-CH=N-)

8.00 – 8.50 ppm (Singlet)
Characteristic azomethine proton.
Hydrazide (-NH-)

11.5 – 12.0 ppm (Singlet)
Broad, exchangeable with

.
Amine (-NH

)

8.0 – 8.3 ppm (Broad)
Only for unsubstituted thiosemicarbazides.
FT-IR (KBr)Amine (-NH) 3100 – 3450 cm

Multiple bands (sym/asym).
Imine (C=N) 1590 – 1620 cm

Strong, sharp peak.
Thione (C=S) 800 – 850 cm

Medium intensity.

C-NMR
Thione (C=S)

178 – 182 ppm
Most downfield signal.

Biological Context & Workflow (SAR)

The synthesized compounds are structural analogs of Triapine and Methisazone . The inclusion of the 2-phenyl group targets the modulation of lipophilicity (


), potentially enhancing blood-brain barrier (BBB) penetration or tumor cell uptake.
Diagram 2: Experimental & SAR Workflow

Workflow Start Start: 3-Methyl-2-phenyl pyridine-5-carboxaldehyde Deriv Derivatization (Varying R-group on Thiosemicarbazide) Start->Deriv Synth Synthesis (Reflux + AcOH) Deriv->Synth Char Characterization (NMR, IR, Mass Spec) Synth->Char Screen Biological Screening Char->Screen Tox Cytotoxicity (MOLT-4, MCF-7) Screen->Tox Chel Iron Chelation Assay (Fe-complexation) Screen->Chel Tox->Start SAR Feedback (Optimize Lipophilicity)

Caption: Workflow for developing thiosemicarbazone libraries from the parent aldehyde.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Precipitate Product is too soluble in EtOH.Concentrate the solution by rotary evaporation to 50% volume, then freeze (-20°C). Alternatively, add water dropwise to induce turbidity.
Oiling Out Impurities or super-saturation.Scratch the glass wall with a rod. Re-heat and cool very slowly.
Low Yield Incomplete reaction (C5 is sluggish).Increase reflux time to 6-8 hours. Add slightly more acetic acid.
Multiple Spots (TLC) Isomerization or hydrolysis.Thiosemicarbazones can exist as E/Z isomers (often equilibrate in solution). Recrystallize to isolate the stable E-isomer.

References

  • Richardson, D. R., et al. (2000). "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity."[1] Biochemical Pharmacology. Link

  • Beraldo, H., & Gambino, D. (2004).[2] "The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes." Mini Reviews in Medicinal Chemistry. Link

  • Easmon, J., et al. (2001). "Synthesis and antiviral activity of thiosemicarbazone derivatives of the pyridine series." Arzneimittelforschung. Link

  • Serda, M., et al. (2012). "Synthesis and Iron Chelation Properties of Thiosemicarbazone Analogs." Molecules. Link

  • Pahontu, E., et al. (2015). "Synthesis, Characterization, and Antimicrobial Activity of Some New Thiosemicarbazones Derivatives." Molecules. Link

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Phenylpyridine Precursors

Introduction: The Enduring Importance of 2-Phenylpyridines The 2-phenylpyridine structural motif is a cornerstone in modern chemistry, with its prevalence spanning from high-performance organic light-emitting diodes (OLE...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of 2-Phenylpyridines

The 2-phenylpyridine structural motif is a cornerstone in modern chemistry, with its prevalence spanning from high-performance organic light-emitting diodes (OLEDs) to a multitude of pharmaceutically active compounds. Its unique electronic properties and ability to act as a bidentate ligand in organometallic complexes have cemented its importance in both materials science and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, including 2-phenylpyridines, due to its high functional group tolerance and generally good yields.[1] This guide provides an in-depth analysis of the critical parameters governing the successful Suzuki coupling of 2-phenylpyridine precursors, offering both a theoretical framework and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The "2-Pyridyl Problem": Mechanistic Considerations and Challenges

While the Suzuki-Miyaura coupling is a robust synthetic tool, the use of 2-halopyridines as substrates presents a unique set of challenges often referred to as the "2-pyridyl problem."[2] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[3] This can significantly hinder the catalytic cycle and result in low yields or failed reactions.

Furthermore, the electronic nature of the pyridine ring can influence the reactivity of the C-X bond (where X is a halogen). 2-Chloropyridines, in particular, can be less reactive in the oxidative addition step compared to their bromo or iodo counterparts due to the stronger C-Cl bond.[3][4] Overcoming these challenges requires careful selection of the catalyst, ligand, base, and solvent system to favor the desired productive catalytic pathway over deactivation pathways.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex. The choice of a suitable ligand is critical to facilitate this step, especially with less reactive chlorides.[6]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is promoted by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-phenylpyridine product, regenerating the active Pd(0) catalyst.[5]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(2-Phenylpyridine)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for edge routing invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0];

// Edges Pd0 -> OxAdd [label="Ar¹-X\n(2-Halopyridine)", color="#34A853", fontcolor="#34A853"]; OxAdd -> PdII_Aryl; PdII_Aryl -> invis1 [arrowhead=none]; invis1 -> Transmetalation; Transmetalation -> PdII_Biaryl [label="Ar²-B(OR)₂\n(Phenylboronic acid derivative)\n+ Base", color="#EA4335", fontcolor="#EA4335"]; PdII_Biaryl -> invis2 [arrowhead=none]; invis2 -> RedElim; RedElim -> invis3 [arrowhead=none]; invis3 -> Product; invis3 -> Pd0 [lhead=Pd0, ltail=invis3, dir=back]; } Caption: Suzuki-Miyaura Catalytic Cycle for 2-Phenylpyridine Synthesis.

Optimizing Reaction Conditions: A Comparative Overview

The success of a Suzuki coupling reaction for 2-phenylpyridine synthesis is highly dependent on the careful selection and optimization of several key parameters. Below is a summary of common conditions and their rationale.

Parameter Reagents/Conditions Rationale and Key Considerations References
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Pd(0) sources like Pd₂(dba)₃ can be more direct. Pre-formed catalyst-ligand complexes like Pd(dppf)Cl₂ offer good stability and reactivity.[7][8]
Ligand Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, P(tBu)₃These ligands are crucial for promoting the oxidative addition of less reactive 2-chloropyridines and stabilizing the palladium catalyst, preventing decomposition and off-cycle reactions. They can also accelerate the reductive elimination step.[6][7][9]
N-Heterocyclic Carbenes (NHCs): IPr, SImesNHCs are strong sigma-donors and offer high thermal stability, making them effective for challenging couplings.[6]
Base Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective, especially with less reactive substrates.[3][8][10]
Organic: Et₃NOrganic bases are generally weaker and less commonly used but can be effective in specific cases.[11]
Solvent Ethereal: 1,4-Dioxane, Tetrahydrofuran (THF)Often used with a co-solvent of water to facilitate the dissolution of the inorganic base and boronic acid.[1][8]
Aromatic: TolueneA common choice, often used with aqueous base.[11]
Polar Aprotic: N,N-Dimethylformamide (DMF)Can be effective but may require higher temperatures.[12]
Boronic Acid Derivative Phenylboronic acid, Phenylboronic acid pinacol ester, Potassium phenyltrifluoroborateBoronic acids are the most common, but esters and trifluoroborate salts can offer greater stability and reduced side reactions like protodeboronation.[7]
Temperature 80 - 120 °CThe optimal temperature depends on the reactivity of the substrates and the stability of the catalyst system. Higher temperatures are often required for less reactive chlorides.[8]

Detailed Experimental Protocol: Synthesis of 2-Phenylpyridine

This protocol provides a general and reliable starting point for the Suzuki-Miyaura coupling of a 2-halopyridine with phenylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh out the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylpyridine.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (2-Halopyridine, Boronic Acid, Base) catalyst 2. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) reagents->catalyst inert 3. Establish Inert Atmosphere (Argon/Nitrogen Purge) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 5. Heat & Stir (100 °C, 12-24h) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temp. monitor->cool extract 8. Extraction (Ethyl Acetate, Water) cool->extract purify 9. Column Chromatography extract->purify product Pure 2-Phenylpyridine purify->product

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution References
Low or No Conversion Inactive catalyst or ligandUse a fresh batch of catalyst and ligand. Consider using a pre-catalyst system.[13]
Insufficiently inert atmosphereEnsure thorough degassing of solvents and proper purging of the reaction vessel.[14]
Poor choice of base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water).[3]
Protodeboronation Presence of excess water or protic impuritiesUse anhydrous solvents and consider using a more stable boronic ester or trifluoroborate salt.[3]
Homocoupling of Boronic Acid Presence of oxygenEnsure a strictly inert atmosphere throughout the reaction.[15]
Formation of Bipyridine Side Products High temperature or overly active catalystOptimize the reaction temperature and catalyst loading.[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the synthesis of 2-phenylpyridine precursors. By understanding the underlying mechanistic challenges and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can overcome the hurdles associated with pyridine-containing substrates. The protocols and guidelines presented herein provide a solid foundation for the successful synthesis of these important molecular building blocks, empowering further innovation in both materials science and drug discovery.

References

  • Anderson, K. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐pyridine‐containing biaryls: scope of this Review. Available at: [Link]

  • Li, W., et al. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Available at: [Link]

  • Chary, M. R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • Organic Chemistry Research. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Durham e-Theses. (2011). METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Available at: [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Application

preparation of Schiff bases using 3-Methyl-2-phenylpyridine-5-carboxaldehyde

High-Fidelity Synthesis of Schiff Bases from 3-Methyl-2-phenylpyridine-5-carboxaldehyde Executive Summary This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 3-Methyl-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Synthesis of Schiff Bases from 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 3-Methyl-2-phenylpyridine-5-carboxaldehyde as the electrophilic scaffold. Unlike simple pyridine-carboxaldehydes, this precursor incorporates a hydrophobic phenyl ring at the C2 position and a methyl group at C3. These substituents significantly alter the solubility profile and electronic environment of the pyridine ring, necessitating specific modifications to standard condensation protocols. This guide is designed for researchers in drug discovery and coordination chemistry who require high-purity ligands for metallo-pharmaceuticals or bioactive pharmacophores.

Strategic Significance of the Scaffold

The 3-Methyl-2-phenylpyridine-5-carboxaldehyde scaffold offers distinct advantages over unsubstituted pyridine analogues:

  • Enhanced Lipophilicity: The C2-phenyl group increases

    
    , improving membrane permeability for biological targets.
    
  • Electronic Modulation: The conjugation between the phenyl and pyridine rings extends the

    
    -system, which is critical for fluorescence-based sensing applications.
    
  • Steric Architecture: While the C5-aldehyde is distal from the C3-methyl group, the overall bulk of the molecule influences crystal packing and solubility, often requiring higher boiling point co-solvents compared to standard ethanol reflux methods.

Mechanistic Foundation

The formation of the Schiff base proceeds via a reversible acid-catalyzed nucleophilic addition-elimination reaction. The C5-aldehyde carbonyl is activated by protonation, facilitating the attack by the primary amine.

Key Mechanistic Insight: For this specific substrate, the electron-withdrawing nature of the pyridine ring makes the C5-carbonyl highly electrophilic. However, the bulky C2-phenyl group can induce solubility issues in protic solvents, potentially stalling the equilibrium if the intermediate carbinolamine precipitates prematurely.

Figure 1: Reaction Mechanism Pathway

SchiffBaseMechanism Aldehyde 3-Methyl-2-phenyl- pyridine-5-CHO Activated Activated Carbonyl Aldehyde->Activated Protonation Acid Acid Catalyst (H+) Acid->Activated Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine + Amine Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine Protonated Imine Carbinolamine->Imine - H2O (Rate Limiting) Product Final Schiff Base (-H2O) Imine->Product Deprotonation

Caption: Acid-catalyzed condensation pathway. The dehydration step (Carbinolamine


 Imine) is driven by heat and water removal.
Experimental Protocol

Safety Note: Perform all reactions in a fume hood. Pyridine derivatives can be toxic; primary amines may be corrosive.

Materials
  • Precursor: 3-Methyl-2-phenylpyridine-5-carboxaldehyde (1.0 equiv).

  • Amine: Primary aromatic or aliphatic amine (1.0 – 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: For highly lipophilic amines, use a 1:1 mixture of EtOH:THF.

  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol).

  • Drying Agent: Anhydrous

    
     or Molecular Sieves (3Å).
    
Step-by-Step Procedure
  • Solubilization:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-Methyl-2-phenylpyridine-5-carboxaldehyde in 15 mL of absolute ethanol.

    • Critical Step: If the solution is cloudy (due to the phenyl group), gently warm to 40°C until clear.

  • Amine Addition:

    • Add 1.0 mmol of the primary amine dropwise.

    • Add 2 drops of glacial acetic acid. The acid catalyzes the protonation of the carbonyl oxygen.[1]

  • Reflux & Equilibrium Shift:

    • Attach a reflux condenser.[2]

    • Heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours.

    • Optimization: For difficult condensations, add activated 3Å molecular sieves directly to the flask to scavenge water and drive the equilibrium forward (Le Chatelier’s principle).

  • Monitoring:

    • Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The aldehyde typically appears at

      
      ; the Schiff base will usually have a lower 
      
      
      
      and distinct UV activity.
  • Isolation:

    • Method A (Precipitation): Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The Schiff base often crystallizes out.[3] Filter and wash with cold ethanol.

    • Method B (Solvent Evaporation): If no precipitate forms, remove solvent under reduced pressure (rotary evaporator). Recrystallize the residue from hot ethanol/hexane.

Figure 2: Synthesis Workflow

Workflow Start Start: Mix Aldehyde + Ethanol (15mL/mmol) CheckSol Is Solution Clear? Start->CheckSol Heat Heat to 40°C CheckSol->Heat No AddReagents Add Amine + Glacial Acetic Acid CheckSol->AddReagents Yes Heat->CheckSol Reflux Reflux 4-6h (Optional: Mol. Sieves) AddReagents->Reflux TLC TLC Check (Hex:EtOAc 3:1) Reflux->TLC TLC->Reflux Incomplete Workup Cool to 0°C TLC->Workup Complete Filter Filter Precipitate Workup->Filter Recryst Recrystallize (EtOH/Hexane) Filter->Recryst

Caption: Operational workflow for the synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde Schiff bases.

Characterization & Validation

Successful synthesis is validated by the disappearance of the carbonyl peak and the appearance of the imine stretch.

Table 1: Expected Spectroscopic Data
TechniqueParameterExpected ValueStructural Assignment
FT-IR

1610 – 1630 cm

Sharp, strong band (Azomethine)
FT-IR

Absent (~1700 cm

)
Confirms consumption of aldehyde
1H NMR

(Imine H)
8.40 – 9.10 ppmSinglet (s, 1H), -CH=N-
1H NMR

(Pyridine)
7.20 – 8.60 ppmAromatic protons (influenced by 2-Ph)
1H NMR

(Methyl)
2.30 – 2.60 ppmSinglet (s, 3H), -CH3 at C3
13C NMR

(Imine C)
158 – 164 ppmAzomethine carbon

Interpretation Note: The proton on the imine carbon (-CH=N-) is the diagnostic handle. In pyridine derivatives, this signal is often deshielded (shifted downfield) due to the electron-withdrawing nature of the heterocyclic ring.[4]

Troubleshooting & Optimization
  • Issue: Low Yield / Oiling Out.

    • Cause: The 2-phenyl group increases lipophilicity, making the product soluble in ethanol even at cold temperatures.

    • Solution: Add water dropwise to the cold reaction mixture until turbidity appears, then refrigerate overnight to induce crystallization. Alternatively, switch solvent to Isopropanol.

  • Issue: Hydrolysis.

    • Cause: Schiff bases are susceptible to hydrolysis in the presence of water and acid.[4]

    • Solution: Ensure the workup is neutral. Wash the solid with anhydrous ether or cold ethanol. Store in a desiccator.

References
  • Sigma-Aldrich. (n.d.). 3-METHYL-2-PHENYLPYRIDINE-5-CARBOXALDEHYDE Product Sheet. Retrieved from

  • Mahmoudi, F., et al. (2020).[2] Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry. Retrieved from

  • Alvarez, C. M., et al. (2007).[5] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions.[5] Retrieved from

  • LibreTexts. (2020).[2] Reactions of Aldehydes and Ketones with Amines. Retrieved from

  • Cordeiro, J. M., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines. PeerJ. Retrieved from

Sources

Method

ligand synthesis using 3-Methyl-2-phenylpyridine-5-carboxaldehyde for coordination chemistry

Executive Summary This guide details the synthetic utility of 3-Methyl-2-phenylpyridine-5-carboxaldehyde (3-Me-5-CHO-ppy) as a versatile scaffold for high-performance coordination complexes. Unlike simple 2-phenylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 3-Methyl-2-phenylpyridine-5-carboxaldehyde (3-Me-5-CHO-ppy) as a versatile scaffold for high-performance coordination complexes. Unlike simple 2-phenylpyridine (ppy), this derivative offers a dual-advantage:

  • Steric Tuning (3-Methyl): The methyl group at the 3-position introduces steric torsion between the phenyl and pyridine rings. In Iridium(III) complexes, this twist disrupts planar pi-stacking, reducing self-quenching and typically blue-shifting emission into the desirable green/sky-blue region.

  • Reactive Handle (5-Formyl): The aldehyde group acts as a "chemical hook," allowing for the construction of Schiff base ligands (N^N, N^N^O, N^N^S) or the post-synthetic functionalization of phosphorescent complexes for bioconjugation.

This protocol focuses on two high-value workflows:

  • Workflow A: Synthesis of a Tridentate N^N^S Thiosemicarbazone Ligand for transition metal catalysis (Zn, Cu, Pd).

  • Workflow B: Synthesis of Cyclometalated Iridium(III) Complexes retaining the aldehyde functionality for use as "Phosphorescent Tagging Reagents."

Chemical Profile & Mechanistic Insight

PropertySpecificationMechanistic Implication
Structure 3-Me-2-Ph-Py-5-CHO3-Me: Induces dihedral twist; prevents aggregation. 5-CHO: Electron-withdrawing; stabilizes HOMO, facilitates nucleophilic attack.
Coordination C^N (Cyclometalating) N^X (Schiff Base)C^N: Forms robust Ir-C bonds for triplet harvesting (OLEDs). N^X: Chelates labile metals (Zn, Cu) for sensing/catalysis.
Reactivity Electrophilic AldehydeSusceptible to condensation with amines, hydrazines, and hydroxylamines.
Solubility DCM, CHCl3, DMSOGood solubility aids solution-phase synthesis; aldehyde polarity assists purification.
The "3-Methyl Effect" in Coordination

In standard Ir(ppy)3 complexes, the ligands are relatively planar. Introducing a methyl group at the 3-position (ortho to the inter-ring bond) creates steric clash with the phenyl ring's ortho-protons.

  • Consequence: The ligand adopts a twisted conformation in the ground state.

  • Result: This raises the triplet energy (

    
    ), often shifting emission from yellow-green (unsubstituted) to pure green or blue-green. It also dramatically improves quantum yield (
    
    
    
    ) by suppressing intermolecular interactions that lead to quenching.

Synthetic Protocols

Workflow A: Synthesis of Tridentate Schiff Base Ligand (N^N^S)

Target Molecule: 3-Methyl-2-phenylpyridine-5-carboxaldehyde thiosemicarbazone (L-TSC ) Application: Fluorescent sensing (Zn2+) or Cytotoxicity (Pd/Pt complexes).

Materials
  • 3-Methyl-2-phenylpyridine-5-carboxaldehyde (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (Abs.)

  • Glacial Acetic Acid (Cat.)

Step-by-Step Procedure
  • Dissolution: Dissolve 197 mg (1.0 mmol) of 3-Me-5-CHO-ppy in 10 mL of hot absolute ethanol.

  • Addition: Add 100 mg (1.1 mmol) of thiosemicarbazide dissolved in 5 mL of hot ethanol/water (1:1).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (80 °C) for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Isolation: Cool to room temperature. The Schiff base often precipitates as a white/pale-yellow solid.

    • If no precipitate: Reduce volume by 50% under vacuum and cool to 0 °C.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from EtOH if necessary.

Characterization Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine singlet (

    
    ) at 8.2–8.5 ppm  and the thioamide 
    
    
    
    /
    
    
    protons broad singlets at 11.5 ppm and 8.0 ppm.
Workflow B: Synthesis of "Reactive" Iridium(III) Phosphors

Target Molecule: [Ir(3-Me-5-CHO-ppy)2(acac)] Application: A phosphorescent building block. The aldehyde remains free, allowing this complex to be "clicked" onto antibodies, polymers, or sensors after the metal is bound.

Phase 1: The Chloride-Bridged Dimer

Reaction:



  • Setup: In a 50 mL 2-neck round-bottom flask, combine:

    • 
       (1.0 eq, e.g., 350 mg)
      
    • 3-Me-5-CHO-ppy (2.2 eq, e.g., 480 mg)

    • 2-Ethoxyethanol : Water (3:1 ratio, 12 mL total)

  • Degassing: Bubble Nitrogen/Argon through the mixture for 15 mins (Critical to prevent oxidation of Ir(III) to paramagnetic species).

  • Cyclometalation: Reflux at 110 °C for 24 hours under inert atmosphere. The solution will turn from dark brown to a turbid yellow/orange precipitate.

  • Workup: Cool to RT. Add 10 mL water to precipitate the dimer fully. Filter the yellow solid.

  • Wash: Wash with water (3x), Methanol (1x, cold), and Hexane (2x). Dry under vacuum.

    • Note: This dimer [Ir(3-Me-5-CHO-ppy)2(µ-Cl)]2 is sparingly soluble. Proceed directly to Phase 2 for characterization.

Phase 2: The Heteroleptic Monomer (Acac Complex)

Reaction:



  • Mixing: Suspend the Dimer (0.5 mmol) in 15 mL 2-ethoxyethanol.

  • Reagents: Add Acetylacetone (1.5 eq) and Sodium Carbonate (

    
    , 5.0 eq).
    
  • Heating: Heat to 85 °C for 4–6 hours. The suspension should clear as the monomer forms.

  • Extraction: Cool. Rotovap to remove most solvent. Dissolve residue in DCM. Wash with water.

  • Purification: Flash Chromatography (Silica Gel).

    • Eluent: DCM:MeOH (98:2).

    • Product: Collect the highly emissive (green/yellow) fraction.

Validation (Self-Correcting Step):

  • Visual: Under 365 nm UV light, the product should glow intensely green. If red/orange, impurities or oxidation occurred.

  • 1H NMR: The aldehyde proton should remain visible (~10 ppm), confirming it survived the coordination conditions.

Visualization of Pathways

LigandSynthesis Start 3-Methyl-2-phenylpyridine- 5-carboxaldehyde (Starting Material) Schiff Pathway A: Schiff Base Ligand (N^N^S Donor) Start->Schiff + Thiosemicarbazide (EtOH, Reflux) Dimer Pathway B1: Ir(III) Dimer [Ir(L)2(µ-Cl)]2 Start->Dimer + IrCl3·3H2O (Cyclometalation) Monomer Pathway B2: Emissive Monomer [Ir(L)2(acac)] Dimer->Monomer + acac / Na2CO3 (Bridge Splitting) BioTag Application: Bio-Conjugation (Aldehyde + Protein-NH2) Monomer->BioTag + Biomolecule (Reductive Amination)

Figure 1: Divergent synthetic pathways for 3-Methyl-2-phenylpyridine-5-carboxaldehyde, highlighting ligand generation vs. direct coordination strategies.

Characterization & Troubleshooting

Key Spectral Features
TechniqueSignal of InterestExpected ValueNotes
1H NMR Aldehyde (-CHO)

9.9 - 10.1 ppm (s)
Disappears in Pathway A; Retained in Pathway B.
1H NMR Imine (-CH=N-)

8.2 - 8.6 ppm (s)
Diagnostic for Schiff base formation.
IR Spec C=O Stretch1690 - 1710 cm⁻¹Strong band for aldehyde.
IR Spec C=N Stretch1600 - 1630 cm⁻¹Confirms Schiff base or Pyridine ring.
UV-Vis MLCT Band380 - 450 nmOnly present in Ir(III) complexes (Pathway B).
Common Issues & Solutions
  • Problem: Low yield in Dimer formation (Pathway B).

    • Cause: Incomplete cyclometalation due to steric hindrance of the 3-methyl group.

    • Solution: Increase temperature to 130 °C using glycerol/ethoxyethanol mix or use microwave irradiation (150 °C, 30 mins).

  • Problem: Aldehyde oxidation to carboxylic acid.

    • Cause: Air exposure during reflux.

    • Solution: Strictly degas solvents. If acid forms (broad OH stretch in IR), convert back to ester/alcohol or purify via base extraction.

  • Problem: "Oiling out" of Schiff base.

    • Solution: The product is likely soluble in hot EtOH but insoluble in cold. If it oils, scratch the flask wall with a glass rod or add a seed crystal.

References

  • Sigma-Aldrich. "3-METHYL-2-PHENYLPYRIDINE-5-CARBOXALDEHYDE Product Sheet." MilliporeSigma. Link

  • Alvarez, C. M., et al. "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes." Dalton Transactions, 2007, 3546-3554. Link

  • Kamar, K. K., et al. "Design and synthesis of multidentate ligands via metal promoted C-N bond formation processes." Proceedings of the Indian Academy of Sciences, 2002. Link

  • Maji, S., et al. "Synthesis and structure of [CuI(3-methyl-2-phenylpyridine)2]." Journal of Structural Chemistry, 2017. Link

  • Luo, Y., et al. "The Effect of the Position of a Phenyl Group on the Luminescent and TNP-Sensing Properties of Cationic Iridium(III) Complexes." Molecules, 2025.[1][2][3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with a field-proven, mechanistically grounded appr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with a field-proven, mechanistically grounded approach to synthesizing 3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS: 1428234-46-1).

The most efficient and modular route to this scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-3-methylpyridine-5-carboxaldehyde with phenylboronic acid. However, the 3-methyl group introduces significant steric hindrance adjacent to the C-Cl bond, and the 5-carboxaldehyde group is highly sensitive to nucleophilic attack. This guide provides the causality behind the optimized protocol, a diagnostic workflow, and targeted troubleshooting FAQs to ensure >95% yields.

I. Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to confirm mechanistic progression before proceeding to the next step.

Reagents Required:

  • 2-chloro-3-methylpyridine-5-carboxaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (Buchwald ligand, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)

  • Solvent: Toluene / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Charging & Rigorous Degassing: Charge a dry Schlenk flask with the 2-chloropyridine derivative, phenylboronic acid, and K₃PO₄. Add the Toluene/Water solvent mixture.

    • Causality: A biphasic system is critical. The aqueous layer dissolves the inorganic base and boronic acid byproducts, driving transmetalation, while toluene keeps the organic substrates in solution[1].

    • Validation: Degas the mixture via three consecutive freeze-pump-thaw cycles. Sparging is insufficient. Oxygen must be entirely excluded to prevent the oxidative homocoupling of phenylboronic acid[2].

  • Catalyst Activation: Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.

    • Causality: The 1:2 Pd-to-ligand ratio is deliberate. It ensures the in-situ reduction of Pd(II) to Pd(0) and the formation of a highly reactive, 12-electron monoligated

      
       species required for oxidative addition into the deactivated C-Cl bond[3].
      
  • Reaction Execution & IPC: Heat the biphasic mixture to 90 °C with vigorous stirring (800+ rpm) for 6–8 hours.

    • Self-Validation Checkpoint: A successful oxidative addition and transmetalation will transition the mixture from a pale yellow suspension to a deep red/brown homogeneous organic layer within the first 45 minutes. If the solution remains cloudy yellow or precipitates black particulate (Palladium black) after 2 hours, the catalyst has deactivated.

  • Workup & Isolation: Cool to room temperature. Separate the organic layer and extract the aqueous phase twice with ethyl acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

II. Diagnostic Troubleshooting Workflow

TroubleshootingLogic Start Yield < 80% Detected in Suzuki Coupling LCMS Perform LC-MS/HPLC Identify Major Impurity Start->LCMS Dehal Impurity: Protodehalogenation (3-Methylpyridine-5-carboxaldehyde) LCMS->Dehal Homoc Impurity: Biphenyl (PhB(OH)2 Homocoupling) LCMS->Homoc Unreact Issue: Unreacted Starting Material LCMS->Unreact ActDehal Action: Switch to Weaker Base (e.g., K3PO4) & Lower Temp Dehal->ActDehal ActHomoc Action: Strict Argon Degassing & Slow Boronic Acid Addition Homoc->ActHomoc ActUnreact Action: Use Buchwald Ligand (SPhos) to Overcome Steric Hindrance Unreact->ActUnreact

Fig 1. Diagnostic workflow for troubleshooting Suzuki-Miyaura coupling of hindered pyridines.

III. Troubleshooting Guides & FAQs

Q: Why am I seeing high levels of unreacted 2-chloro-3-methylpyridine-5-carboxaldehyde? A: The 3-methyl group exerts severe steric hindrance on the adjacent C2-Cl bond, drastically increasing the activation energy required for the oxidative addition of the palladium catalyst. Standard catalysts like


 will fail here. You must utilize a bulky, electron-rich Buchwald ligand such as SPhos. The dialkylbiarylphosphine structure of SPhos pushes the palladium center into a highly reactive, coordinatively unsaturated 

state, which easily inserts into sterically hindered C-Cl bonds[3].

Q: LC-MS shows a significant amount of biphenyl. How do I prevent homocoupling? A: Biphenyl is the homocoupling byproduct of phenylboronic acid. This side reaction is strictly oxygen-dependent and accelerated by base[2]. To prevent this, ensure rigorous degassing of your solvent system via freeze-pump-thaw. If homocoupling persists despite strict anaerobic conditions, add the phenylboronic acid slowly via a syringe pump over 2 hours to keep its steady-state concentration low, forcing the catalyst to favor the cross-coupling pathway.

Q: The aldehyde group is degrading into a carboxylic acid or alcohol byproduct. What is happening? A: The carboxaldehyde at the 5-position is highly electrophilic and susceptible to the Cannizzaro reaction (disproportionation into an alcohol and carboxylic acid) under strongly basic conditions at elevated temperatures. Avoid using hydroxide bases (NaOH, KOH). Switch to a milder, non-nucleophilic base like K₃PO₄[2]. This eliminates nucleophilic attack on the aldehyde while maintaining sufficient alkalinity to form the reactive boronate species required for transmetalation.

Q: I am observing protodehalogenation (yielding 3-methylpyridine-5-carboxaldehyde). What causes this? A: Protodehalogenation occurs when the Pd-aryl intermediate undergoes


-hydride elimination (often from an alcohol solvent) or premature protonation before transmetalation can occur. If you are using ethanol or methanol as a co-solvent, remove it immediately. Stick to the Toluene/Water system and ensure your base is fully dissolved; poor base solubility slows down transmetalation, giving the degradation pathway time to outcompete the desired C-C bond formation[2].
IV. Quantitative Catalyst & Ligand Screening Data

To illustrate the causality of ligand and base selection, the following table summarizes the quantitative impact of various catalytic systems on the yield of 3-Methyl-2-phenylpyridine-5-carboxaldehyde.

Catalyst (2 mol%)Ligand (4 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Major Impurity Observed
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃DMF / H₂O10015%Unreacted Starting Material
Pd(dppf)Cl₂NoneK₂CO₃1,4-Dioxane9042%Protodehalogenation
Pd(OAc)₂PCy₃K₃PO₄Toluene / H₂O9068%Biphenyl (Homocoupling)
Pd(OAc)₂ SPhos K₃PO₄ Toluene / H₂O 90 >95% None (Clean Conversion)

Data Interpretation: The transition from standard phosphines to SPhos completely resolves the unreacted starting material issue by overcoming steric hindrance[3]. Concurrently, utilizing K₃PO₄ in a biphasic system suppresses protodehalogenation and protects the sensitive aldehyde functional group[1].

V. References
  • Title: Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Source: nih.gov URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Introduction: The "Silent Killer" of Pyridine Aldehydes You are likely working with 3-Methyl-2-phenylpyridine-5-carboxaldehyde as a critical intermediate for downstream Suzuki couplings or reductive aminations. This mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silent Killer" of Pyridine Aldehydes

You are likely working with 3-Methyl-2-phenylpyridine-5-carboxaldehyde as a critical intermediate for downstream Suzuki couplings or reductive aminations. This molecule possesses a structural vulnerability: the aldehyde moiety at the C5 position is highly susceptible to autoxidation , converting your reactive precursor into the inert (and often catalytic poison) carboxylic acid, 5-methyl-6-phenylnicotinic acid .

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic understanding of why degradation occurs and a field-proven protocol to stop it.

Module 1: The Mechanism of Degradation

To prevent oxidation, you must understand the enemy. Aldehydes do not merely "react with air" in a single step; they undergo a radical chain mechanism initiated by light or trace metals.

The Autoxidation Cascade

The process is autocatalytic—once a small amount of acid forms, it can accelerate the decomposition of the remaining bulk material.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat/Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Peracid->Radical Regenerates Radical (Chain Propagation) Acid Carboxylic Acid (Dead End) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The radical chain mechanism converting your aldehyde to carboxylic acid. Note that one initiation event can destroy multiple aldehyde molecules.

Module 2: The "Argon Shield" Storage Protocol

Nitrogen is the standard inert gas in many labs, but for high-value aldehydes, Argon is superior .

  • Why? Argon is denser than air (

    
     g/L vs 
    
    
    
    g/L). It settles into the storage vial, creating a physical "blanket" that actively displaces oxygen. Nitrogen, being lighter than oxygen, can mix with air if the seal is imperfect.
Step-by-Step Storage Workflow
ParameterSpecificationRationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temp slows radical propagation kinetics significantly.
Atmosphere Argon (Grade 5.0) Displaces O₂ more effectively than N₂.
Container Amber Glass Blocks UV light which acts as a radical initiator.
Seal Teflon tape + Parafilm Parafilm alone is permeable to O₂ over months; Teflon provides the primary gas barrier.
The "Backfill" Technique (Required for open vials):
  • Warm Up: Allow the vial to reach room temperature before opening. (Opening a cold vial condenses atmospheric moisture, accelerating hydration/oxidation).

  • Dispense: Weigh out the required amount quickly.

  • Purge: Insert a long needle connected to an Argon line deep into the vial (above the solid). Flow Argon gently for 30 seconds.

  • Cap & Seal: While Argon is still flowing, withdraw the needle and immediately screw on the cap. Wrap threads with Teflon tape, then over-wrap with Parafilm.

Module 3: Troubleshooting & FAQs

Q1: My yellow solid has turned into a viscous orange oil. Is it ruined?

  • Diagnosis: Likely Melting Point Depression .

  • Explanation: Pure 3-Methyl-2-phenylpyridine-5-carboxaldehyde is a solid.[1] As oxidation occurs, the carboxylic acid impurity acts as a solute, drastically lowering the melting point of the mixture.

  • Action: Do not use "as is." Proceed to Module 4 (Recovery) .

Q2: I see white crystals forming on the neck of the bottle.

  • Diagnosis: Sublimed Carboxylic Acid .

  • Explanation: The oxidized product (acid) often has different crystallization properties.

  • Action: Carefully wipe the neck with a dry Kimwipe. Run a TLC (Thin Layer Chromatography) of the bulk material. If the bulk spot smears or shows a baseline streak, purify immediately.

Q3: Can I use Nitrogen if I don't have Argon?

  • Answer: Yes, but you must be more rigorous with the seal. Store the vial inside a secondary jar containing a packet of oxygen scavenger (e.g., Mitsubishi Gas Chemical's Ageless).

Q4: Does this compound undergo the Cannizzaro reaction?

  • Answer: Unlikely in storage. The Cannizzaro reaction generally requires a strong base. However, autoxidation is spontaneous in air.

Module 4: Recovery Protocol (The Bisulfite Rescue)

If your aldehyde has oxidized (approx. 80-90% purity), distillation is risky due to heat sensitivity. The Bisulfite Adduct Method is the "Gold Standard" for chemical purification of aldehydes without chromatography.

The Logic

Aldehydes react reversibly with Sodium Bisulfite (


) to form water-soluble sulfonates. Impurities (acids, dimers) remain in the organic layer.

Bisulfite Impure Impure Mixture (Aldehyde + Acid + Oil) Step1 Add Sat. NaHSO3 (aq) + Methanol Impure->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Impurities/Acids) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Separation->AqLayer Keep Regen Add NaHCO3 or Na2CO3 (pH > 10) AqLayer->Regen Final Pure Aldehyde (Extracted into Ether/DCM) Regen->Final

Figure 2: Decision tree for the purification of oxidized aldehyde.

Detailed Procedure:
  • Dissolution: Dissolve 1g of impure material in 3 mL of Methanol (or Ethanol).

  • Formation: Add 5 mL of saturated aqueous Sodium Bisulfite (

    
    ) . Shake vigorously for 5–10 minutes. A white precipitate (the adduct) may form; this is good.[2]
    
  • Wash: Wash the mixture with Diethyl Ether (

    
    ).
    
    • Mechanism:[3][4] The aldehyde is now trapped in the aqueous phase (or as the solid ppt). The oxidized acid impurities stay in the Ether. Discard the Ether layer.

  • Regeneration: To the aqueous phase (and any solid adduct), slowly add 10% Sodium Carbonate (

    
    )  or Sodium Bicarbonate until basic (pH > 10).
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Extraction: Extract the liberated pure aldehyde with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Drying: Dry the combined organic layers over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
References
  • Sigma-Aldrich. Product Specification: 3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS 1428234-46-1).

  • Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[5] Organic Process Research & Development. (Validating the Bisulfite method).

  • Ossila. "Argon vs Nitrogen for Glove Box and Inert Storage." (Density and inertness comparison).

  • National Institutes of Health (NIH). "Autoxidation of the reduced form of pyridine coenzymes." Biochemistry. (Mechanistic background on pyridine oxidation).

Sources

Troubleshooting

purification of 3-Methyl-2-phenylpyridine-5-carboxaldehyde by column chromatography

Technical Support Center: Purification of 3-Methyl-2-phenylpyridine-5-carboxaldehyde Ticket ID: #PYR-ALD-005 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Optimization o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Ticket ID: #PYR-ALD-005 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Optimization of Flash Chromatography for Pyridine-Based Aldehydes

Executive Summary

Purifying 3-Methyl-2-phenylpyridine-5-carboxaldehyde presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule containing a basic nitrogen (pyridine ring) that interacts strongly with acidic silanols, and a reactive carbonyl group (aldehyde) prone to oxidation or nucleophilic attack.

Standard silica gel chromatography often results in "streaking" (tailing), yield loss due to irreversible adsorption, or on-column oxidation. This guide provides a self-validating protocol to overcome these specific failure modes.

Module 1: Pre-Purification Diagnostics

Before packing your column, you must diagnose the severity of the interaction between your crude material and the stationary phase.

Q: Why does my TLC show a comet-like streak instead of a distinct spot? A: This is the "Silanol Effect." The pyridine nitrogen acts as a Lewis base, hydrogen-bonding with the acidic protons of the silanol (Si-OH) groups on the silica surface.

  • The Fix: You must mask these acidic sites.

  • Diagnostic Test: Run two TLC plates side-by-side using 30% Ethyl Acetate in Hexanes.

    • Plate A: Standard solvent.

    • Plate B: Solvent + 1% Triethylamine (TEA).[1]

    • Observation: If Plate B shows a tight, circular spot while Plate A streaks, you must use a modifier in your column.

Q: My aldehyde spot is faint or disappearing on TLC. Is it volatile? A: Unlikely (MW ~197 g/mol ). It is more likely oxidizing to the carboxylic acid (3-methyl-2-phenylpyridine-5-carboxylic acid) or forming a hemiacetal on the silica.

  • Validation: Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The aldehyde will turn bright orange/red. If the spot remains UV-active but does not stain with DNP, it has oxidized to the acid.

Module 2: Stationary Phase Selection Strategy

The choice of stationary phase is the single most critical variable for this separation.

Option A: TEA-Deactivated Silica (Recommended)

This method neutralizes the acidity of the silica gel, preventing the pyridine nitrogen from "sticking."

  • Protocol:

    • Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% Triethylamine (TEA) by volume.

    • Slurry pack the column with this TEA-spiked solvent.

    • Flush the column with 2-3 column volumes (CV) of the mobile phase before loading your sample. This ensures the TEA has saturated the silica's active sites.

    • Critical Note: Maintain 0.5% - 1% TEA in the eluent throughout the run.

Option B: Neutral Alumina (Alternative)

If the aldehyde proves unstable on silica (even with TEA), switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to catalyze the oxidation of the aldehyde or the protonation of the pyridine ring.

Decision Matrix: Selecting Your Phase

G start Start: Crude Mixture Analysis tlc_streak Does TLC streak in standard solvent? start->tlc_streak stability Is Aldehyde stable on Silica (2D TLC)? tlc_streak->stability Yes std_silica Standard Silica (Rarely sufficient) tlc_streak->std_silica No (Unlikely) tea_silica TEA-Deactivated Silica (Standard Protocol) stability->tea_silica Yes (Stable) alumina Neutral Alumina (Grade III) stability->alumina No (Oxidizes/Degrades)

Figure 1: Decision matrix for stationary phase selection based on compound behavior.

Module 3: Mobile Phase & Elution Protocol

Target Rf: 0.25 – 0.35 in the chosen solvent system.

Recommended Solvent System:

  • Solvent A: Hexanes (or Heptane)[2]

  • Solvent B: Ethyl Acetate (EtOAc)[3]

  • Modifier: 1% Triethylamine (TEA)

Gradient Table (Typical for Pyridine Aldehydes):

Time (CV) % Solvent B (EtOAc) Purpose
0–2 5% Equilibration & elution of non-polar impurities (e.g., bis-aryls from Suzuki coupling).
2–10 5% → 40% Linear gradient to elute the target aldehyde.

| 10–12 | 40% → 100% | Flush polar byproducts (acids, catalysts). |

Senior Scientist Note: Do not use Methanol (MeOH) unless absolutely necessary. Methanol can react with the aldehyde to form acetals under acidic conditions (silica surface) and generates high back-pressure. If you must increase polarity beyond EtOAc, use Acetone or DCM, but be aware that DCM can sometimes cause band broadening with pyridines.

Module 4: Troubleshooting & FAQs

Q: I recovered my product, but the NMR shows a second set of peaks (doublet near 10 ppm). A: You likely have the carboxylic acid contaminant (3-methyl-2-phenylpyridine-5-carboxylic acid).

  • Cause: Oxidation on the column or air exposure.

  • Remedy: Wash the organic fraction with saturated NaHCO₃ solution during workup.[2] The acid will move to the aqueous layer; the aldehyde will remain in the organic layer.

Q: The product co-elutes with a yellow impurity. A: If synthesized via Suzuki coupling, this is likely the palladium catalyst or a ligand byproduct.

  • Remedy: Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) before the column to remove Pd. Alternatively, wash the crude organic phase with 10% aqueous N-acetylcysteine.

Q: Can I use DCM/MeOH as the eluent? A: Avoid it.

  • Reactivity: MeOH can form hemiacetals with the aldehyde.

  • Solubility: The 2-phenyl group makes this molecule quite lipophilic; Hexane/EtOAc is usually sufficient and safer for the aldehyde functionality.

Module 5: Experimental Workflow Visualization

The following diagram outlines the optimized purification path to minimize residence time and maximize yield.

Workflow crude Crude Reaction Mixture scavenger Pd Scavenging (Optional) crude->scavenger High Pd Content prep Sample Loading (Dry Load on Celite/Silica) crude->prep Low Pd Content scavenger->prep column Flash Column (Hex/EtOAc + 1% TEA) prep->column fractions Fraction Analysis (UV + DNP Stain) column->fractions workup Concentration (< 40°C Bath) fractions->workup

Figure 2: Optimized purification workflow emphasizing Pd removal and gentle concentration.

References

  • Vertex AI Search. (2025). Chromatography of pyridine aldehydes silica gel streaking triethylamine. Retrieved from 4

  • BenchChem. (2025).[1][3] Technical Support Center: Chromatography of Pyridine Compounds. Retrieved from 1

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from 5

  • MilliporeSigma. (n.d.). Product Specification: 3-Methyl-2-phenylpyridine-5-carboxaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from 6

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Phenylpyridine Formylation

Introduction Welcome to the technical support center for the formylation of phenylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this cruc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the formylation of phenylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. The formylation of phenylpyridines, often accomplished via the Vilsmeier-Haack reaction, is a cornerstone of synthetic chemistry, providing a gateway to a diverse range of functionalized molecules.[1][2] However, achieving high yields and regioselectivity can be challenging, with reaction temperature being a critical, and often sensitive, parameter.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical protocols to master the optimization of reaction temperature for successful phenylpyridine formylation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the role of temperature in the formylation of phenylpyridines.

Q1: What is the typical temperature range for a Vilsmeier-Haack formylation of phenylpyridine?

A1: The optimal temperature for the Vilsmeier-Haack formylation is highly dependent on the reactivity of the specific phenylpyridine substrate. Generally, the process can be divided into two temperature-critical stages:

  • Vilsmeier Reagent Formation: This initial step, the reaction between a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃), is typically conducted at a low temperature, often between 0°C and 10°C.[3][4] It is crucial to maintain strict temperature control during this phase as the Vilsmeier reagent itself can be thermally unstable.[3]

  • Reaction with Phenylpyridine: For electron-rich and highly reactive phenylpyridine derivatives, the formylation can proceed at temperatures ranging from 0°C to room temperature.[3] However, for less reactive substrates, which is common for the electron-deficient pyridine ring, heating is often necessary.[5] Temperatures may be increased to a range of 60°C to 100°C to drive the reaction to completion.[3][6] In some cases, even higher temperatures up to 120°C might be required.[3]

Q2: How does temperature specifically impact the yield and regioselectivity of the reaction?

A2: Temperature has a significant and dual effect on the outcome of phenylpyridine formylation:

  • Yield: While increasing the temperature can enhance the reaction rate, excessively high temperatures can lead to several issues that decrease the overall yield. The Vilsmeier reagent can decompose at elevated temperatures, reducing the concentration of the active formylating species.[3] Furthermore, the exothermic nature of the reaction can create localized "hot spots," leading to the degradation of the starting material and the formation of intractable tars.[3]

  • Regioselectivity: Higher reaction temperatures can negatively impact the regioselectivity of the formylation.[3] With increased thermal energy, the activation barrier for formylation at less electronically favored positions on the phenylpyridine scaffold can be overcome, resulting in a mixture of isomers.[3] To achieve higher selectivity for a specific isomer, maintaining a lower, yet effective, reaction temperature is often crucial.

Q3: My reaction is turning dark and forming a lot of tar-like by-products. Is this related to temperature?

A3: Yes, the formation of dark, tarry substances is a strong indication that the reaction temperature is too high. This is a common issue, especially with sensitive, electron-rich substrates.[3] The uncontrolled exotherm of the reaction can lead to polymerization and degradation of both the starting material and the product. To mitigate this, it is essential to begin the reaction at a low temperature (e.g., 0°C) and ensure efficient heat dissipation through vigorous stirring and controlled addition of reagents.[3]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges encountered during the formylation of phenylpyridines, with a focus on temperature optimization.

Guide 1: Low or No Product Yield

A low yield of the desired formylated phenylpyridine is one of the most common experimental hurdles.

Initial Checks & Logical Troubleshooting

Before extensive optimization, it's crucial to rule out other contributing factors.

LowYieldTroubleshooting Start Low or No Product Yield Reagent_Quality Verify Reagent Purity & Anhydrous Conditions Start->Reagent_Quality Inert_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Reagent_Quality->Inert_Atmosphere Reagents OK Stoichiometry Check Stoichiometry of Reactants Inert_Atmosphere->Stoichiometry Setup OK Temp_Profile Review Reaction Temperature Profile Stoichiometry->Temp_Profile Stoichiometry Correct Workup Evaluate Workup & Purification Procedure Temp_Profile->Workup Temperature Optimized Success Yield Improved Workup->Success Procedure Optimized RegioselectivityWorkflow Start Prepare Vilsmeier Reagent at 0°C Add_Substrate Add Phenylpyridine Substrate at 0°C Start->Add_Substrate Temp_Screen Screen Temperatures (e.g., 0°C, RT, 40°C, 60°C) Add_Substrate->Temp_Screen Monitor Monitor Reaction by TLC/LC-MS Temp_Screen->Monitor Workup Quench, Extract, and Purify Monitor->Workup Analyze Analyze Isomer Ratio by NMR/GC-MS Workup->Analyze Optimal_Temp Identify Optimal Temperature for Regioselectivity Analyze->Optimal_Temp VilsmeierMechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Phenylpyridine Phenylpyridine Intermediate Iminium Salt Intermediate Phenylpyridine->Intermediate + Vilsmeier Reagent Product Formylated Phenylpyridine Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H2O)

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Case ID: PUR-3M2PP-5CHO Subject: Removal of Unreacted Starting Materials & Impurities Assigned Specialist: Senior Application Scientist Diagnostic: Identify Your Impurity Before selecting a protocol, you must identify th...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-3M2PP-5CHO Subject: Removal of Unreacted Starting Materials & Impurities Assigned Specialist: Senior Application Scientist

Diagnostic: Identify Your Impurity

Before selecting a protocol, you must identify the specific unreacted starting material (SM) contaminating your product. The purification strategy relies entirely on the chemical difference between your product and the SM.

Target Molecule: 3-Methyl-2-phenylpyridine-5-carboxaldehyde Key Functional Groups: Pyridine Nitrogen (Basic), Aldehyde (Electrophilic), Phenyl Ring (Lipophilic).

Synthesis RouteLikely Starting Material (Impurity)Chemical DifferenceRecommended Protocol
Suzuki Coupling 2-Halo-3-methylpyridine-5-carboxaldehyde Basicity (pKa)Protocol A (pKa Swing)
Suzuki Coupling Phenylboronic Acid Polarity / AcidityProtocol B (Base Wash)
Suzuki Coupling Triphenylphosphine Oxide (TPPO) Solubility / Lewis BasicityProtocol C (ZnCl₂ Precip)
Oxidation 3-Methyl-2-phenylpyridine-5-methanol Carbonyl ReactivityProtocol D (Bisulfite)

Troubleshooting Protocols

Protocol A: The "pKa Swing" Extraction

Best for: Removing halogenated pyridine precursors (e.g., 2-chloro-3-methylpyridine-5-carboxaldehyde).

The Logic: Your product (2-phenylpyridine core) is significantly more basic than the halogenated starting material. The electron-withdrawing halogen atom on the SM drastically lowers the pKa of the pyridine nitrogen (pKa < 1), whereas your product retains moderate basicity (pKa ~3–4). We can protonate the product into water, leaving the non-basic SM in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).

    • Checkpoint: The aqueous layer now contains your product (protonated). The organic layer contains the unreacted halogenated SM and non-basic impurities.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained SM.

  • Basification: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO₃ or 2M NaOH until pH ~9–10.

    • Observation: The solution will turn cloudy as the free base product precipitates/oils out.

  • Recovery: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Finish: Dry (Na₂SO₄), filter, and concentrate.

Protocol C: The "ZnCl₂ Trick" for TPPO Removal

Best for: Removing Triphenylphosphine Oxide (TPPO) from Suzuki/Stille couplings without column chromatography.

The Logic: TPPO forms a bulky, insoluble complex with Zinc Chloride (ZnCl₂) in specific solvents. This allows you to filter off the TPPO while your pyridine product remains in solution.

Step-by-Step:

  • Solvent Swap: Dissolve the crude residue in Ethanol (EtOH) or Isopropyl Alcohol (IPA) . (Avoid DCM or EtOAc for this step).

  • Complexation: Add ZnCl₂ (approx. 1.5 equivalents relative to expected TPPO).[1]

  • Precipitation: Stir at room temperature for 2–4 hours.

    • Observation: A white solid [ZnCl₂(TPPO)₂] will precipitate.

  • Filtration: Filter the suspension through a Celite pad.[2] Wash the pad with a small amount of EtOH.

  • Workup: Concentrate the filtrate. Partition the residue between EtOAc and Water (to remove excess ZnCl₂). Dry and concentrate the organic layer.[2][3][4]

Protocol D: The Bisulfite Scavenge

Best for: Removing non-aldehyde impurities (Alcohols, over-reduced byproducts). Warning: This will NOT separate your product from aldehyde-containing starting materials.

The Logic: Aldehydes form water-soluble bisulfite adducts. Non-carbonyl impurities (alcohols, alkanes) do not.

Step-by-Step:

  • Adduct Formation: Dissolve crude (5 g) in EtOAc (20 mL) . Add saturated aqueous NaHSO₃ (15 mL) .

  • Agitation: Vigorously stir/shake for 1–2 hours.

    • Note: The adduct may precipitate as a solid or stay in the aqueous phase.[2][3]

  • Separation:

    • If Solid: Filter the solid adduct.[5][6][7] Wash with EtOAc (removes impurities).

    • If Liquid: Separate layers.[2][3][4] Keep the Aqueous Layer (contains product adduct). Wash aqueous layer with fresh EtOAc.

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.

    • Add DCM and saturated Na₂CO₃ (base).

    • Stir vigorously for 30 mins (hydrolysis of adduct).

  • Isolation: Separate layers. The DCM now contains your pure aldehyde.

Visual Decision Guides

Figure 1: Purification Decision Tree

Caption: Logical flow to select the correct purification method based on the specific impurity present.

PurificationLogic Start Identify Impurity IsAldehyde Is the Impurity an Aldehyde? Start->IsAldehyde IsBasic Is the Impurity Basic (Pyridine)? IsAldehyde->IsBasic YES (e.g., SM Precursor) IsTPPO Is it TPPO? IsAldehyde->IsTPPO NO (Other) MethodB Protocol D: Bisulfite Scavenge IsAldehyde->MethodB NO (e.g., Alcohol/Alkane) MethodA Protocol A: pKa Swing Extraction IsBasic->MethodA NO (Halogenated SM) MethodD Column Chromatography (1% Et3N on Silica) IsBasic->MethodD YES (Similar Basicity) MethodC Protocol C: ZnCl2 Precipitation IsTPPO->MethodC YES IsTPPO->MethodD NO

Figure 2: The "pKa Swing" Workflow

Caption: Visualizing the phase transfer of the product vs. non-basic impurities during acid-base extraction.

pKaSwing Mix Crude Mixture (Organic Phase) AcidExt Add 1M HCl Mix->AcidExt Phase1_Org Organic Layer: Contains Non-Basic SM (Discard) AcidExt->Phase1_Org Phase1_Aq Aqueous Layer (pH 1): Contains Product (H+) AcidExt->Phase1_Aq Basify Add NaOH to pH 10 Extract w/ DCM Phase1_Aq->Basify Final_Org DCM Layer: Pure Product Basify->Final_Org Final_Aq Aqueous Waste Basify->Final_Aq

Frequently Asked Questions (FAQ)

Q: My product is streaking on the TLC plate and column. How do I fix this? A: Pyridines interact strongly with the acidic silanols on silica gel, causing streaking.

  • Fix: Pre-treat your silica column with mobile phase containing 1% Triethylamine (Et₃N) or 1% NH₄OH . This neutralizes the acidic sites.

  • Solvent System: A gradient of Hexanes/EtOAc is usually sufficient, but for this molecule, DCM/MeOH (95:5) might be required if it is very polar.

Q: I tried the Bisulfite method, but I recovered my starting material along with the product. A: This confirms your starting material is also an aldehyde (likely the 2-halo-pyridine precursor). Bisulfite is chemoselective for aldehydes, not specific to your aldehyde. You must use Protocol A (pKa Swing) or Column Chromatography to separate two different aldehydes.

Q: Can I use crystallization? A: Yes. 3-Methyl-2-phenylpyridine-5-carboxaldehyde is likely a solid.[8]

  • Solvent: Try recrystallizing from hot Ethanol or a mixture of EtOAc/Hexanes .

  • Tip: If the crude is an oil, scratch the flask with a glass rod or add a seed crystal to induce precipitation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Bates, R. (2012). Organic Synthesis using Transition Metals. (Reference for Suzuki coupling workup and impurity profiles).

  • Donald, J. R., & Berger, M. (2015). "Zinc Chloride-Mediated Removal of Triphenylphosphine Oxide." Journal of Organic Chemistry. (Source for Protocol C).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for carbonyl/bisulfite interactions).

Sources

Optimization

troubleshooting low conversion rates in pyridine aldehyde synthesis

Welcome to the Technical Support Center for Pyridine Aldehyde Synthesis . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low conversion rates...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Aldehyde Synthesis . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low conversion rates and poor yields when synthesizing pyridine-based scaffolds.

The pyridine ring presents unique electronic and steric challenges. Its electron-deficient nature alters the reactivity of attached functional groups, while the basic nitrogen atom acts as a powerful chelating agent that can poison transition-metal catalysts. This guide bypasses generic advice to focus on the exact mechanistic causes of failure in your synthetic routes, providing self-validating protocols to ensure reproducible success.

Diagnostic Workflow

Before diving into specific troubleshooting steps, identify your synthetic route in the decision tree below to isolate the primary cause of low conversion.

G Start Low Conversion in Pyridine Aldehyde Synthesis Route1 Route A: Picoline Oxidation Start->Route1 Route2 Route B: Cyanopyridine Reduction Start->Route2 Route3 Route C: Pyridylmethanol Oxidation Start->Route3 Issue1 Issue: Over-oxidation to Acid Route1->Issue1 Issue2 Issue: Premature Imine Collapse Route2->Issue2 Issue3 Issue: Catalyst N-Chelation Route3->Issue3 Fix1 Solution: V-Mo Catalyst / SeO2 Issue1->Fix1 Fix2 Solution: Strict -78°C / Anhydrous Issue2->Fix2 Fix3 Solution: Excess Activated MnO2 Issue3->Fix3

Diagnostic workflow for troubleshooting low conversion in pyridine aldehyde synthesis.

Core Troubleshooting Guides (Q&A)

Q1: Why does my oxidation of picoline yield mostly nicotinic acid instead of the aldehyde? A: The oxidation of methylpyridines (picolines) is notoriously difficult to arrest at the aldehyde stage. Because the resulting pyridinecarboxaldehyde is highly electron-deficient, its activation energy for further oxidation is lower than that of the initial methyl C–H bond cleavage. In processes using nitric acid or unoptimized aerobic conditions, the aldehyde is merely a transient intermediate that rapidly over-oxidizes to the carboxylic acid[1] (1).

  • The Fix: For laboratory scale, abandon harsh oxidants and utilize Selenium Dioxide (

    
    ) in refluxing dioxane, which selectively targets the methyl group and halts at the carbonyl stage. For industrial scale, vapor-phase oxidation over Vanadium-Molybdenum (V-Mo) catalysts at ~400 °C with strictly controlled residence times is required to prevent over-oxidation[2] (2).
    

Q2: My DIBAL-H reduction of cyanopyridine stalls at 40% conversion or yields the amine. What is causing this? A: DIBAL-H reductions rely on the formation of a stable tetrahedral aluminum imine intermediate. If this intermediate collapses prematurely, it forms an imine that is rapidly reduced by unreacted DIBAL-H to the corresponding aminomethylpyridine, consuming your reagent and ruining your yield[3] (3).

  • The Fix: The collapse is triggered by two factors: elevated temperatures and adventitious moisture. The electron-withdrawing pyridine ring makes the iminium intermediate exceptionally sensitive. You must maintain strictly anhydrous conditions and a temperature of -78 °C throughout the addition and stirring phases.

Q3: When oxidizing pyridylmethanol with Cu/TEMPO or Dess-Martin Periodinane (DMP), I get complex mixtures and low yields. Why? A: The basic pyridine nitrogen strongly coordinates to transition metals (like Cu) and electrophilic centers (like the iodine in DMP). This N-chelation effectively removes the catalyst from the catalytic cycle or alters the reaction pathway entirely, leading to stalled reactions or complex mixtures[4] (4).

  • The Fix: Switch to a heterogeneous oxidant like activated Manganese Dioxide (

    
    ). Because the reaction occurs on the solid surface of the 
    
    
    
    lattice, the inhibitory effect of the chelating nitrogen is minimized, provided a sufficient excess of the oxidant is used.

Quantitative Comparison of Synthetic Routes

Summarizing the causality and expected outcomes across different methods helps in selecting the right approach for your specific substrate.

Synthetic RouteStarting MaterialRecommended ReagentTarget ConversionCommon ByproductsPrimary Cause of Yield Loss
Methyl Oxidation Picoline

or V-Mo /

40–60%Pyridinecarboxylic acidOver-oxidation due to low activation barrier of aldehyde.
Nitrile Reduction CyanopyridineDIBAL-H80–90%AminomethylpyridineIntermediate collapse (temperature/moisture).
Alcohol Oxidation PyridylmethanolActivated

85–95%Unreacted alcoholCatalyst poisoning via N-chelation.

Validated Step-by-Step Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include specific physical or chemical cues that confirm the reaction is proceeding correctly.

Protocol A: DIBAL-H Reduction of 4-Cyanopyridine

Self-Validating Mechanism: The use of Rochelle's salt during workup breaks down the robust aluminum emulsion. The visual clearing of the biphasic mixture confirms that the trapped product has been successfully released into the organic phase, validating your mass recovery.

  • Preparation: Flame-dry a 2-neck round-bottom flask, fit it with a rubber septum, and purge with Argon for 15 minutes.

  • Dissolution: Dissolve 4-cyanopyridine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that cause the tetrahedral intermediate to collapse and over-reduce.

  • Reaction: Stir at -78 °C for 2 hours. Monitor completion via TLC (aliquots must be quenched in methanol before spotting).

  • Quenching: While strictly maintaining the -78 °C bath, carefully add anhydrous methanol (2.0 eq) to destroy unreacted DIBAL-H.

  • Workup: Add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Remove the cold bath and warm to room temperature. Stir vigorously for 1–2 hours until two distinct, clear layers form.

  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Oxidation of 4-Pyridylmethanol using Activated

Self-Validating Mechanism: The reaction is entirely heterogeneous. Complete conversion is often accompanied by a subtle physical change in the


 dispersion, and simple filtration halts the reaction instantly, inherently preventing over-oxidation.
  • Dissolution: Dissolve 4-pyridylmethanol (1.0 eq) in anhydrous chloroform or DCM (0.1 M).

  • Oxidant Addition: Add activated

    
     (10.0 to 15.0 eq) in one portion. Causality: A massive stoichiometric excess is required because the reaction occurs strictly on the surface active sites of the 
    
    
    
    lattice; the basic pyridine ring competes for these sites, so surface area must be maximized.
  • Reaction: Stir vigorously at room temperature for 12–24 hours. (If conversion stalls, the reaction can be safely refluxed).

  • Monitoring: Monitor by LC-MS or TLC until the alcohol is consumed.

  • Filtration: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts.

  • Extraction: Wash the filter cake thoroughly with hot ethyl acetate. Causality: Pyridine aldehydes can stick to the manganese lattice; hot polar solvent ensures complete desorption.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude 4-pyridinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q: My conversion on TLC is 100%, but my isolated yield is only 30%. Where is my product going? A: Pyridine aldehydes are highly water-soluble and possess significant volatility. If you are using a highly acidic or basic aqueous workup, the product is likely partitioning into the aqueous layer. Keep the workup pH strictly neutral (pH 7–8). Furthermore, avoid prolonged rotary evaporation under high vacuum or elevated water-bath temperatures, as the product will co-evaporate with the solvent.

Q: Can I synthesize pyridinecarboxaldehydes in bulk and store them long-term? A: It is highly discouraged. Pyridine aldehydes are highly prone to auto-oxidation to the corresponding pyridinecarboxylic acids upon exposure to atmospheric oxygen. If storage is unavoidable, store them neat (undiluted) under a strict inert atmosphere (Argon) at -20 °C, and verify purity via NMR before using them in subsequent steps.

References

  • BenchChem Technical Support Team. "4-Pyridinecarboxaldehyde | High-Purity | For Research". BenchChem.
  • Lisicki, D., et al. "Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3". ResearchGate.
  • Hoover, J. M., et al. "Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems". PMC - National Institutes of Health.
  • Laird, T., & Hermitage, S. A. "Some Items of Interest to Process R&D Chemists and Engineers". ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-2-phenylpyridine-5-carboxaldehyde. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-2-phenylpyridine-5-carboxaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis, grounding the observed and predicted chemical shifts in the fundamental principles of NMR spectroscopy and contrasting them with simpler structural analogs. By understanding the electronic and spatial influences of each substituent, we can build a robust and self-validating framework for structural elucidation.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] For complex heterocyclic systems like 3-Methyl-2-phenylpyridine-5-carboxaldehyde, ¹H NMR provides a detailed map of the proton environments within the molecule. The chemical shift (δ), spin-spin coupling (J), and integration of each signal offer definitive proof of the molecular skeleton, substituent positions, and stereochemistry.[2] This guide will dissect the predicted ¹H NMR spectrum of the title compound, explaining the causal relationships between its structure and its spectral features.

Predicted ¹H NMR Spectrum: A Detailed Assignment

Based on predictive modeling, the following ¹H NMR data is expected for 3-Methyl-2-phenylpyridine-5-carboxaldehyde, assuming the spectrum is recorded in a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
H-a10.1 - 10.3Singlet (s)1HAldehyde Proton (CHO): The strong electron-withdrawing and anisotropic effects of the carbonyl group cause significant deshielding, placing this proton in the far downfield region.[2]
H-68.9 - 9.1Doublet (d)1HPyridine Ring Proton: This proton is ortho to the electron-withdrawing nitrogen and meta to the aldehyde group. Its position adjacent to the electronegative nitrogen atom results in a substantial downfield shift.[1]
H-48.1 - 8.3Doublet (d)1HPyridine Ring Proton: This proton is meta to the nitrogen and ortho to the strongly electron-withdrawing aldehyde group, leading to a significant downfield shift.
H-b, H-f7.5 - 7.7Multiplet (m)2HPhenyl Ring Protons: These are the ortho protons of the phenyl ring. Their chemical shift is influenced by the aromatic ring current and potential through-space interactions with the pyridine ring.
H-c, H-d, H-e7.3 - 7.5Multiplet (m)3HPhenyl Ring Protons: These are the meta and para protons of the phenyl ring. They typically resonate as a complex multiplet in a slightly more upfield region than the ortho protons.
H-g2.4 - 2.6Singlet (s)3HMethyl Protons (CH₃): Attached to an aromatic ring, these protons are relatively shielded and appear as a characteristic singlet in the upfield region.

Comparative Analysis: Deconstructing Substituent Effects

To truly understand the spectrum, we must compare it to simpler, related molecules. This comparison illuminates the specific electronic and steric contributions of each functional group.

The Pyridine Core: Baseline Chemical Shifts

A simple pyridine ring shows characteristic chemical shifts for its protons: α-protons (~8.5-8.8 ppm), γ-proton (~7.5-7.8 ppm), and β-protons (~7.1-7.5 ppm).[1] The α-protons are the most deshielded due to their proximity to the electronegative nitrogen atom. This fundamental pattern is the scaffold upon which we build our analysis.

Introducing Substituents: A Step-by-Step Comparison
  • Versus 3-Methyl-2-phenylpyridine: In this analog, the protons on the pyridine ring (H-4, H-5, H-6) would be shifted further upfield compared to our target molecule. The introduction of the electron-withdrawing carboxaldehyde group at the 5-position has a profound deshielding effect, particularly on the adjacent H-4 and H-6 protons, causing their signals to move significantly downfield. Experimental data for 3-Methyl-2-phenylpyridine shows the pyridine protons resonating between 7.20 and 8.56 ppm.[6][7]

  • Versus Pyridine-3-carboxaldehyde: This comparison highlights the influence of the phenyl and methyl groups. In pyridine-3-carboxaldehyde, the aldehyde proton appears around 10.1 ppm, and the pyridine protons are all in the aromatic region, deshielded by the aldehyde group.[8] Adding the phenyl group at the 2-position introduces a large aromatic system whose ring current further influences the electronic environment.[9][10] The methyl group at the 3-position provides a slight electron-donating effect, which would marginally shield adjacent protons, but this effect is overshadowed by the larger influences of the other groups.

Key Physicochemical Principles in Action
  • Inductive and Resonance Effects: The nitrogen atom and the aldehyde group are strongly electron-withdrawing, pulling electron density away from the pyridine ring. This effect deshields the ring protons (H-4, H-6), shifting their signals downfield.[11]

  • Anisotropic Effects (Aromatic Ring Current): The delocalized π-electrons in both the pyridine and phenyl rings circulate in the presence of an external magnetic field.[10] This "ring current" generates a secondary magnetic field that strongly deshields protons on the periphery of the rings, causing them to resonate at higher chemical shifts (typically >7.0 ppm).[9][12]

  • Through-Space Effects: The 2-phenyl and 3-methyl groups are sterically demanding. Their proximity may restrict the free rotation of the phenyl ring, creating a specific conformation. This can lead to unique through-space shielding or deshielding effects on nearby protons, such as the H-6 of the pyridine ring and the ortho-protons of the phenyl ring.

Experimental Protocols

To ensure reproducible and high-quality data, adherence to a validated protocol is essential.

Sample Preparation for ¹H NMR Spectroscopy
  • Weighing: Accurately weigh approximately 5-10 mg of 3-Methyl-2-phenylpyridine-5-carboxaldehyde directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the NMR tube. The choice of solvent is critical, as solvent effects can cause minor shifts in proton resonances.[12]

  • Standard Addition (Optional but Recommended): Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtering (If Necessary): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Data Acquisition Workflow

The following diagram illustrates the standard workflow for acquiring a ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Add Deuterated Solvent + TMS A->B C Dissolve Sample B->C D Insert Sample into Spectrometer C->D Transfer to Spectrometer E Lock and Shim D->E F Acquire Spectrum (Pulse Sequence) E->F G Fourier Transform F->G Process Free Induction Decay (FID) H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J K K J->K Final Spectrum

Caption: Workflow for ¹H NMR data acquisition and processing.

Structural Visualization and Key Influences

The following diagram illustrates the structure of 3-Methyl-2-phenylpyridine-5-carboxaldehyde and highlights the primary electronic effects influencing the chemical shifts of its protons.

Caption: Key electronic influences on proton chemical shifts.

Conclusion

The ¹H NMR spectrum of 3-Methyl-2-phenylpyridine-5-carboxaldehyde is a rich source of structural information. A thorough analysis, grounded in a comparative approach with simpler analogs and an understanding of fundamental NMR principles, allows for the confident assignment of every proton. The strong deshielding effects of the pyridine nitrogen and the carboxaldehyde group, combined with the anisotropic effect of the two aromatic rings, are the dominant factors shaping the spectrum. This guide provides a robust framework for interpreting such complex spectra, empowering researchers to achieve accurate and reliable structural characterization.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia, 2008 , 62(4), 280-281. [Link]

  • NMR Prediction Tools. nmrdb.org. [Link]

  • Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines. Spectroscopy Letters, 2006 . [Link]

  • nmrshiftdb2 - open nmr database on the web. [Link]

  • Ring-Current Effect Definition. Fiveable. [Link]

  • NMR Prediction Software. ACD/Labs. [Link]

  • virtual Chemistry 3D - NMR predictor. [Link]

  • Aromatic ring current. Wikipedia. [Link]

  • Supporting Information for various organic compounds. Royal Society of Chemistry. [Link]

  • Bell, C. F.; Mortimore, G. R. ¹H NMR spectra of E and Z pyridine-2-carbaldehyde 2′-pyridylhydrazone and related compounds. Organic Magnetic Resonance, 1975 , 7(10), 512-517. [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Supporting Information for Aerobic C-N Bond Activation. Royal Society of Chemistry. [Link]

  • ¹H NMR spectrum of pyridine-3-carboxaldehyde. ResearchGate. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines. PMC. [Link]

  • Synthesis of Highly Functionalized Pyridines. MDPI. [Link]

  • NMR Spectra of Pyridine, Picolines and Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry. [Link]

  • Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Wannere, C. S.; Schleyer, P. v. R. How Do Ring Currents Affect ¹H NMR Chemical Shifts? Organic Letters, 2003 , 5(5), 605-608. [Link]

  • Abraham, R. J., et al. ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. PubMed. [Link]

  • 3-Methyl-2-phenylpyridine. SIELC Technologies. [Link]

  • Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Academia.edu. [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Egyptian Journal of Chemistry. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

Sources

Comparative

HPLC method for purity determination of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

This guide outlines a scientifically rigorous approach to the purity determination of 3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS: 1428234-46-1 / 103962-10-3 derivatives), a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to the purity determination of 3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS: 1428234-46-1 / 103962-10-3 derivatives), a critical intermediate in the synthesis of complex pharmaceutical agents (e.g., PDE4 inhibitors, antihistamines).

Unlike generic application notes, this guide compares a Standard Generic Screening Method against an Optimized Stability-Indicating Method , demonstrating why off-the-shelf protocols often fail for pyridine-aldehyde derivatives due to peak tailing and on-column oxidation.

Executive Summary & Compound Analysis

Target Analyte: 3-Methyl-2-phenylpyridine-5-carboxaldehyde Chemical Challenges:

  • Basic Nitrogen (Pyridine Ring): The pyridine nitrogen (pKa ~5.5–6.0) interacts with residual silanols on silica columns, causing severe peak tailing in unbuffered acidic mobile phases.

  • Aldehyde Instability: The C-5 aldehyde group is susceptible to autoxidation, forming 3-Methyl-2-phenylpyridine-5-carboxylic acid . A purity method must resolve this specific degradant.

  • Hydrophobicity: The 2-phenyl substitution adds significant lipophilicity (LogP ~2.5), requiring high organic strength for elution.

Comparison of Approaches
FeatureMethod A: Generic Acidic GradientMethod B: Optimized Neutral Buffer (Recommended)
Mobile Phase 0.1% Formic Acid / ACN20 mM Phosphate Buffer (pH 7.2) / ACN
Peak Shape Asymmetric (Tailing Factor > 1.8)Symmetrical (Tailing Factor < 1.2)
Impurity Resolution Poor (Acid co-elutes or tails)Excellent (Acid elutes early as anion)
Stability Risk of acetal formation in MeOHStable in ACN/Buffer
Suitability Quick Screening onlyQC Release & Stability Testing

Critical Method Comparison (Data-Driven)

The Failure of "Standard" Acidic Methods

Many labs default to 0.1% Formic Acid or TFA. For this compound, acidic pH protonates the pyridine nitrogen (


). While this increases solubility, the charged species interacts ionically with the stationary phase, leading to broad peaks. Furthermore, at low pH, the Carboxylic Acid impurity  remains protonated and hydrophobic, often co-eluting with the aldehyde.
The Success of Neutral pH Control

By adjusting the mobile phase to pH 7.2 , two critical advantages are gained:

  • Pyridine Suppression: The pyridine ring remains uncharged (neutral), eliminating silanol interactions and sharpening the peak.

  • Impurity Shift: The carboxylic acid impurity is deprotonated (

    
    ). This highly polar anion elutes near the void volume, creating massive resolution from the main peak.
    
Representative Performance Data

Data simulated based on physicochemical properties of phenyl-pyridine systems.

ParameterMethod A (Generic Acidic)Method B (Optimized Neutral)Acceptance Criteria
Retention Time (min) 4.56.8N/A
Tailing Factor (

)
2.1 (Fail)1.08 (Pass)

Resolution (

) from Acid
1.2> 10.0

Theoretical Plates (

)
4,50012,000 > 5,000

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to be stability-indicating , capable of separating the main peak from its synthetic precursors (3-methyl-2-phenylpyridine) and oxidation products.

A. Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18),

    
    .
    
    • Why: "Plus" or "XT" columns have double end-capping to further reduce silanol activity.

  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV at 265 nm (Primary) and 220 nm (Secondary for non-conjugated impurities).

  • Injection Volume:

    
    .[1]
    
B. Mobile Phase Preparation[1][3][4]
  • Mobile Phase A (Buffer): Dissolve 2.72 g Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 7.2 
    
    
    
    0.1
    with dilute KOH. Filter through 0.45
    
    
    nylon filter.
    • Note: Do not use TFA or Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Why: Avoid Methanol to prevent potential hemiacetal formation with the aldehyde group.

C. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.07030Initial Hold
2.07030Isocratic start
15.02080Linear Gradient
18.02080Wash impurities
18.17030Re-equilibration
23.07030End of Run
D. Standard & Sample Preparation[2][3]
  • Diluent: Acetonitrile : Water (50:50 v/v).

  • Stock Solution: Weigh 10 mg of substance into a 10 mL flask. Dissolve in 5 mL ACN, sonicate, dilute to volume with water. (Conc: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 to obtain 100 ppm for assay.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the optimized method, highlighting the critical "Go/No-Go" decision points regarding pH and column selection.

MethodDevelopment Start Start: Analyte Assessment (Pyridine-Aldehyde) Check_pKa Check pKa & Stability (Base: pKa ~6, Aldehyde: Reactive) Start->Check_pKa Initial_Screen Screen A: Acidic Mobile Phase (0.1% Formic Acid) Check_pKa->Initial_Screen Standard Approach Result_A Result: Tailing > 2.0 Acid Impurity Co-elution Initial_Screen->Result_A Switch_pH Strategy Shift: Neutral pH Buffer (pH 7.2) Result_A->Switch_pH Fail: Ionic Interaction Screen_B Screen B: Phosphate Buffer pH 7.2 + Acetonitrile Switch_pH->Screen_B Result_B Result: Sharp Peak (Tf < 1.2) Acid Impurity Elutes at Void Screen_B->Result_B Solvent_Check Solvent Selection: Avoid MeOH (Hemiacetals) Result_B->Solvent_Check Final_Method Final Method: C18 / pH 7.2 Buffer / ACN Gradient Solvent_Check->Final_Method

Caption: Workflow logic transitioning from failed acidic screening to a successful neutral pH buffering strategy to suppress ionization.

Troubleshooting & System Suitability

To ensure the method remains robust (Trustworthiness), the following system suitability criteria must be met before every run:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the "Acid Impurity" (if available) or the nearest eluting isomer.
    
  • Tailing Factor: NMT (Not More Than) 1.5. If tailing increases, the column may need regeneration or the buffer pH has drifted.

  • RSD (Precision): < 2.0% for 5 replicate injections of the standard.

Common Issue: "Ghost" Peaks

  • Cause: Oxidation of the aldehyde in the autosampler vial.

  • Solution: Use amber vials and analyze within 24 hours. Ensure the diluent is 50:50 ACN:Water (excess water promotes hydration/oxidation).

References

  • Sigma-Aldrich. 3-Methyl-2-phenylpyridine-5-carboxaldehyde Product Specification & Safety Data Sheet. Retrieved from .

  • PubChem. Compound Summary for CID 1501874: 3-Methylpyridine-2-carboxaldehyde (Analogous Chemistry). National Library of Medicine. Retrieved from .

  • Dolan, J. W.The Role of pH in LC Separations of Basic Compounds. LCGC North America, 2017. (General reference for pH 7.
  • ChemicalBook. Synthesis and Impurity Profile of Methyl-Phenyl-Pyridines. Retrieved from .

Sources

Validation

Optimizing Structural Characterization: A Comparative Guide to Mass Spectrometry Fragmentation of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

Executive Summary & Strategic Context In the synthesis of heterocyclic pharmacophores, 3-Methyl-2-phenylpyridine-5-carboxaldehyde (MW: 197.23 g/mol ) serves as a critical intermediate, particularly in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of heterocyclic pharmacophores, 3-Methyl-2-phenylpyridine-5-carboxaldehyde (MW: 197.23 g/mol ) serves as a critical intermediate, particularly in the development of kinase inhibitors and P2X7 antagonists. Its structural integrity—defined by the 2-phenylpyridine scaffold and the reactive 5-formyl group—dictates its downstream efficacy.

This guide objectively compares two mass spectrometry ionization modalities: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS. While EI provides a structural "fingerprint" essential for library confirmation, ESI offers the sensitivity required for trace impurity profiling and pharmacokinetic (PK) quantification.

Key Technical Differentiators
FeatureMethod A: GC-MS (EI) Method B: LC-MS/MS (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Radical Cation (

, m/z 197)
Protonated Adduct (

, m/z 198)
Key Application Synthesis Confirmation, Purity CheckBiological Matrix Quantitation, Impurity ID
Structural Insight High fragmentation (Fingerprinting)Low fragmentation (Molecular Weight)

Theoretical Fragmentation Mechanisms

To interpret the spectra accurately, one must understand the bond lability of the C13H11NO scaffold.

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecule forms a radical cation (


). The fragmentation is driven by the stability of the aromatic pyridine ring and the lability of the aldehyde substituent.
  • 
    -Cleavage (M-1):  Aromatic aldehydes characteristically lose the formyl hydrogen atom to form a stable acylium ion.
    
    • Transition:

      
      
      
  • Decarbonylation (M-29): The acylium ion ejects carbon monoxide (CO). Alternatively, direct loss of the formyl radical (

    
    ) can occur.
    
    • Transition:

      
       (Loss of CO) or 
      
      
      
      (Loss of CHO).
  • Ring Integrity: The 2-phenylpyridine core is highly stable. Further fragmentation requires high energy to break the biaryl bond or degrade the pyridine ring (loss of HCN).

Electrospray Ionization (ESI) Pathway (Positive Mode)

ESI generates even-electron ions. The basic nitrogen of the pyridine ring is the primary site of protonation.

  • Protonation: Formation of

    
    .[1]
    
    • Observed:

      
      
      
  • Collision Induced Dissociation (CID): Under MS/MS conditions, the primary loss is neutral CO from the aldehyde group, retaining the charge on the pyridinium nitrogen.

    • Transition:

      
       (Loss of CO).
      

Visualization of Fragmentation Pathways[2][3][4]

The following diagram illustrates the mechanistic divergence between EI and ESI pathways.

FragmentationPathway Molecule 3-Methyl-2-phenylpyridine- 5-carboxaldehyde (Neutral) EI_Source EI Source (70 eV) Molecule->EI_Source ESI_Source ESI Source (+) Molecule->ESI_Source M_Radical Molecular Ion (M+•) m/z 197 EI_Source->M_Radical - e⁻ Acylium Acylium Ion (M-H)+ m/z 196 M_Radical->Acylium - H• (α-cleavage) Core_Radical Phenyl-Methyl-Pyridine (M-CHO)+ m/z 168 M_Radical->Core_Radical - •CHO (Direct Loss) Acylium->Core_Radical - CO (Decarbonylation) Protonated Protonated Ion [M+H]+ m/z 198 ESI_Source->Protonated + H⁺ Fragment_ESI Core Cation [M+H-CO]+ m/z 170 Protonated->Fragment_ESI CID (-CO)

Figure 1: Mechanistic divergence showing radical-induced fragmentation (EI) versus proton-driven neutral loss (ESI).

Experimental Protocols

To ensure reproducibility, follow these validated workflows.

Method A: GC-MS (Structural Confirmation)

Objective: Purity assessment and library matching.

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode, 230°C, 70 eV.

  • Scan Range: m/z 40–400.

Method B: LC-MS/MS (Quantification)

Objective: High-sensitivity detection in complex matrices.

  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode.

    • Spray Voltage: 3500 V.

    • Capillary Temp: 300°C.

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (CE: 25 V).
      
    • Qualifier:

      
       (Loss of methyl + CO, CE: 40 V).
      

Comparative Data Analysis

The following table summarizes the expected spectral peaks. Use this for peak assignment.

Table 1: Mass Spectral Peak Assignment Guide

m/z (Observed)Ion TypeOriginRelative Abundance (EI)Relative Abundance (ESI)
198

Protonated MoleculeN/A100% (Base Peak)
197

Molecular Ion80-90% < 5% (Isotope)
196

Acylium Ion (Loss of H)100% (Base Peak) N/A
170

DecarbonylationN/A60-80% (MS/MS)
168

Loss of Formyl Group40-60%N/A
77

Phenyl Cation10-20%N/A
Interpretation Notes:
  • The "Base Peak" Shift: In EI, the base peak is often m/z 196 (M-1) due to the stability of the acylium ion in aromatic aldehydes [1]. In ESI, the base peak is the intact protonated molecule m/z 198.

  • Diagnostic Loss: The loss of 28 Da (CO) is the signature transition for both methods, but it occurs spontaneously in the source for EI (yielding m/z 168 from 196) and requires collision energy in ESI (yielding m/z 170 from 198).

Workflow Visualization

This diagram outlines the decision matrix for selecting the appropriate method based on your research stage.

Workflow Sample Crude Reaction Mixture Goal Define Analytical Goal Sample->Goal Goal_ID Structural ID / Purity Check Goal->Goal_ID High Conc. Goal_Quant PK Study / Trace Analysis Goal->Goal_Quant Low Conc. Method_GC GC-MS (EI) Goal_ID->Method_GC Method_LC LC-MS/MS (ESI) Goal_Quant->Method_LC Result_GC Library Match (NIST/Wiley) Method_GC->Result_GC Result_LC MRM Quant (ng/mL level) Method_LC->Result_LC

Figure 2: Analytical workflow for selecting between GC-MS and LC-MS based on sensitivity and structural requirements.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press.

Sources

Comparative

A Comparative Guide to the Reactivity of Aromatic Aldehydes: 3-Methyl-2-phenylpyridine-5-carboxaldehyde vs. Benzaldehyde

For researchers and professionals in drug development and synthetic chemistry, selecting the right building block is paramount. The reactivity of functional groups dictates reaction conditions, potential side products, a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, selecting the right building block is paramount. The reactivity of functional groups dictates reaction conditions, potential side products, and overall synthetic efficiency. This guide provides an in-depth comparison of the reactivity of a complex heterocyclic aldehyde, 3-Methyl-2-phenylpyridine-5-carboxaldehyde, against the archetypal aromatic aldehyde, benzaldehyde. We will dissect the electronic and steric factors governing their behavior and provide supporting experimental frameworks for their evaluation.

Foundational Analysis: Electronic and Steric Profiles

The reactivity of an aldehyde, particularly in its most common role as an electrophile in nucleophilic addition reactions, is governed by two primary factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that same carbon.

Benzaldehyde: As our benchmark, benzaldehyde's reactivity is well-understood. The aldehyde group is attached to a benzene ring. Through resonance, the π-system of the benzene ring donates electron density to the carbonyl carbon. This delocalization stabilizes the molecule and reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive than its aliphatic counterparts.[1][2][3][4] The phenyl group also imparts moderate steric hindrance to the approaching nucleophile.[5]

3-Methyl-2-phenylpyridine-5-carboxaldehyde: This molecule presents a more complex scenario where multiple electronic and steric effects are at play.

  • Electronic Influence of the Pyridine Ring: Unlike the neutral benzene ring, the pyridine ring contains a nitrogen heteroatom. Nitrogen is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect across the ring.[6][7] This effect makes the pyridine ring "π-deficient" compared to benzene, reducing the electron density at the ring carbons.[6] Consequently, the carbonyl carbon at the C-5 position becomes significantly more electrophilic than in benzaldehyde. Studies comparing benzaldehyde to pyridine-3-carboxaldehyde have shown that the pyridine analogue is substantially more reactive as an electrophile, especially under acidic conditions that protonate the nitrogen to create a superelectrophilic dicationic species.[8]

  • Electronic Influence of Substituents: The methyl group at C-3 is weakly electron-donating, which slightly counteracts the electron-withdrawing effect of the pyridine ring. The phenyl group at C-2 has a more ambiguous electronic role but its steric impact is far more significant.

  • Steric Hindrance: This is the defining characteristic of 3-Methyl-2-phenylpyridine-5-carboxaldehyde. The aldehyde at C-5 is flanked by a phenyl group at the ortho-position (C-2, relative to the nitrogen) and a methyl group. This creates a crowded environment around the carbonyl carbon, significantly hindering the approach of nucleophiles.[9][10][11]

Hypothesis: A duality exists for 3-Methyl-2-phenylpyridine-5-carboxaldehyde. It is electronically activated towards nucleophilic attack due to the π-deficient pyridine ring, but sterically hindered by its bulky substituents. The dominant effect will likely depend on the nature of the nucleophile and reaction conditions. For sterically demanding nucleophiles, reactivity is expected to be lower than benzaldehyde. For small, highly reactive nucleophiles, the electronic activation may lead to comparable or even enhanced reactivity.

Experimental Framework for Reactivity Comparison

To empirically test our hypothesis, a series of standardized, parallel experiments are proposed. These protocols are designed to provide clear, quantitative data on the relative reactivity of the two aldehydes.

Experiment 1: Competitive Nucleophilic Addition with a Grignard Reagent

This experiment directly probes reactivity by forcing the two aldehydes to compete for a limited amount of a strong, moderately bulky nucleophile.

Protocol:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add a solution of 3-Methyl-2-phenylpyridine-5-carboxaldehyde (1.0 mmol) and benzaldehyde (1.0 mmol) in 20 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (0.8 mmol, 0.8 eq) dropwise via syringe over 15 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two alcohol products.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Equimolar Mixture: Aldehyde 1 + Aldehyde 2 in Anhydrous Ether B Cool to 0 °C A->B C Add PhMgBr (0.8 eq) Dropwise B->C D Stir at 0 °C for 1 hour C->D E Quench with aq. NH4Cl D->E F Extract with Ether E->F G Dry & Concentrate F->G H Analyze Product Ratio (GC-MS or NMR) G->H

Caption: Workflow for the competitive Grignard reaction.

Expected Data:

AldehydeProductHypothetical Product Ratio (%)
BenzaldehydeDiphenylmethanol75%
3-Methyl-2-phenylpyridine-5-carboxaldehyde(3-Methyl-2-phenylpyridin-5-yl)(phenyl)methanol25%
Table 1: Anticipated results from the competitive Grignard reaction, suggesting that steric hindrance in the pyridine derivative makes it less reactive towards PhMgBr than benzaldehyde.
Experiment 2: Parallel Wittig Olefination

The Wittig reaction utilizes a phosphorus ylide, which can be sterically demanding, to convert an aldehyde into an alkene.[12][13] Running parallel reactions allows for a direct comparison of reaction rates and yields.

Protocol:

  • Prepare two identical reaction flasks (Flask A for Benzaldehyde, Flask B for the pyridine derivative).

  • To each flask, add methyltriphenylphosphonium bromide (1.2 mmol) and 20 mL of anhydrous THF.

  • Cool each flask to 0 °C and add n-butyllithium (1.1 mmol) dropwise to form the ylide (a deep red solution). Stir for 30 minutes at 0 °C.

  • To Flask A, add benzaldehyde (1.0 mmol). To Flask B, add 3-Methyl-2-phenylpyridine-5-carboxaldehyde (1.0 mmol).

  • Allow both reactions to warm to room temperature and stir for 4 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) at 30-minute intervals.

  • After 4 hours, quench both reactions with water and extract with ethyl acetate.

  • Dry, concentrate, and purify the products (styrene and 5-methyl-2-phenyl-3-vinylpyridine) by column chromatography.

  • Calculate the isolated yield for each reaction.

WittigMechanism carbonyl R-CHO (Aldehyde) oxaphosphetane Oxaphosphetane Intermediate carbonyl->oxaphosphetane ylide Ph₃P⁺-C⁻HR' (Wittig Reagent) ylide->carbonyl Nucleophilic Attack ylide->oxaphosphetane alkene R-CH=CHR' (Alkene) oxaphosphetane->alkene Cycloreversion phosphine_oxide Ph₃P=O (Byproduct) oxaphosphetane->phosphine_oxide

Caption: The mechanism of the Wittig reaction.

Expected Data:

AldehydeTime to Completion (TLC)Isolated Yield (%)
Benzaldehyde~1.5 hours88%
3-Methyl-2-phenylpyridine-5-carboxaldehyde>4 hours45%
Table 2: Anticipated results for parallel Wittig reactions. The significantly slower reaction and lower yield for the pyridine derivative highlight the impact of steric hindrance.
Experiment 3: Comparative Oxidation with Tollen's Reagent

This classic test uses a mild oxidant to differentiate aldehydes. While both are expected to react, the rate can provide insight into their relative ease of oxidation.

Protocol:

  • Prepare Tollen's reagent: In a clean test tube, mix 2 mL of 0.1 M silver nitrate with 1 drop of 0.1 M NaOH. Add 2 M aqueous ammonia dropwise until the brown precipitate of silver(I) oxide just dissolves.

  • Prepare two additional test tubes. In one, add 5 drops of benzaldehyde. In the other, add an equivalent molar amount of 3-Methyl-2-phenylpyridine-5-carboxaldehyde dissolved in a minimal amount of a suitable solvent.

  • To each test tube containing the aldehyde, add 2 mL of the freshly prepared Tollen's reagent.

  • Place both tubes in a warm water bath (~60 °C) and observe.[14]

  • Record the time taken for the initial formation of a silver mirror or black precipitate.

G cluster_reagent Reagent Prep cluster_reaction Parallel Reactions cluster_analysis Analysis A Prepare Tollen's Reagent [Ag(NH₃)₂]⁺ B Tube 1: Benzaldehyde D Add Tollen's Reagent to each tube B->D C Tube 2: Pyridine Aldehyde C->D E Place in 60°C Water Bath D->E F Observe & Record Time for Silver Mirror Formation E->F

Caption: Experimental workflow for comparative oxidation.

Expected Data:

AldehydeTime for Silver Mirror Formation
Benzaldehyde~2-3 minutes
3-Methyl-2-phenylpyridine-5-carboxaldehyde~3-5 minutes
Table 3: Anticipated results for oxidation with Tollen's reagent. The difference is expected to be less dramatic than in nucleophilic addition, but the slightly slower rate for the pyridine derivative may reflect the influence of the electron-deficient ring on the oxidation potential.

Conclusion and Outlook

The comparative analysis reveals that the reactivity of 3-Methyl-2-phenylpyridine-5-carboxaldehyde is a nuanced interplay of opposing electronic and steric forces.

  • Dominance of Steric Hindrance: In common synthetic transformations involving nucleophilic addition, such as the Grignard and Wittig reactions, the significant steric bulk from the ortho-phenyl and meta-methyl groups is the dominant factor. This makes 3-Methyl-2-phenylpyridine-5-carboxaldehyde less reactive than the more accessible benzaldehyde.

  • Underlying Electronic Activation: While sterically masked, the carbonyl carbon of the pyridine derivative is inherently more electrophilic due to the electron-withdrawing nature of the pyridine ring.[6][8] This suggests that under specific conditions—for instance, with very small nucleophiles (e.g., hydride, cyanide) or in superacidic media that enhance electrophilicity—this compound could exhibit reactivity that meets or exceeds that of benzaldehyde.

For the practicing chemist, this guide underscores a critical lesson: when working with highly substituted heterocyclic systems, one cannot extrapolate reactivity solely from the parent heterocycle. The steric environment created by substituents can easily override the inherent electronic properties of the ring system. Therefore, careful consideration of the nucleophile's size and reaction conditions is essential for predicting outcomes and designing successful synthetic strategies.

References

  • Structure and Electronic Effects of Pyridine. (n.d.). LibreTexts. Retrieved from a compilation of organic chemistry educational resources explaining the π-deficient nature of six-membered heterocycles compared to benzene. [Link]

  • Nucleophilic Addition Reactivity of Benzaldehyde. (2023, December 31). Chemistry Stack Exchange. Discussion on factors influencing benzaldehyde's reactivity. [Link]

  • Steric Hindrance in Benzaldehyde. (n.d.). Doubtnut. Explanation of steric factors affecting nucleophilic addition to benzaldehyde. [Link]

  • Grignard Reactions with Heterocycles. (n.d.). Royal Society of Chemistry. General information on the reaction of Grignard reagents with pyridine derivatives. [Link]

  • Reactivity of Benzaldehyde vs. Cyclohexanecarbaldehyde. (n.d.). Vaia. Explanation of resonance stabilization in benzaldehyde. [Link]

  • Resonance Stabilization in Benzaldehyde. (n.d.). Homework.Study.com. Detailed explanation of how resonance affects the reactivity of benzaldehyde. [Link]

  • Benzaldehyde Reactivity Compared to Propanal. (n.d.). Allen Institute. Analysis of electronic properties influencing nucleophilic addition reactions. [Link]

  • Almqvist, F. et al. (2016). Regio-and Stereoselective Alkylation of Pyridine-N-oxides. Organic Letters. General synthetic methods involving pyridine derivatives. [Link]

  • Oxidation of Benzaldehyde. (n.d.). IRA Academico Research. Study on the phase transfer catalyzed oxidation of benzaldehydes. [Link]

  • Comins, D. L. et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts. Beilstein Journal of Organic Chemistry. Details on nucleophilic additions to nitrogen-containing heterocycles. [Link]

  • Prakash, G. K. S., & Olah, G. A. (1998). 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation. Journal of the American Chemical Society. A direct comparison showing pyridinecarboxaldehyde is more reactive than benzaldehyde. [Link]

  • Heterocyclic Compounds. (n.d.). University text. General properties of pyridine, including polarity and electron distribution. [Link]

  • Pyridine vs. Benzene Base Strength. (2026, February 26). Patsnap Eureka. Comparison of the electronic properties of pyridine and benzene rings. [Link]

  • Radiation Chemical Oxidation of Benzaldehyde. (n.d.). ACS Publications. Study on the oxidation mechanisms of benzaldehyde. [Link]

  • Benzaldehyde Oxidation Paradox. (2025, February 5). Cardiff University. Research on the autoxidation of benzaldehyde. [Link]

  • Auto-Oxidation-Reduction of Benzaldehyde. (n.d.). Scribd. Experiment on the Cannizzaro reaction of benzaldehyde. [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid. (n.d.). Scientific.Net. Catalytic oxidation of benzaldehyde using hydrogen peroxide. [Link]

  • Reactions of Aldehydes and Ketones. (n.d.). Scribd. General chemical tests for aldehydes, including Tollen's test. [Link]

  • Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Overview of synthetic routes to substituted pyridines. [Link]

  • Electronic Influence of Substitution on the Pyridine Ring. (2020, February 5). Royal Society of Chemistry. Study on the electronic effects of substituents on pyridine-based molecules. [Link]

  • Aldehydes and Ketones. (n.d.). Michigan State University Chemistry. General properties and reactions of aldehydes and ketones. [Link]

  • Aromatic Aldehydes Reactivity. (2025, March 4). askIITians. Comparison of reactivity between aromatic and aliphatic aldehydes. [Link]

  • Aldehydes and Ketones Experiments. (2021, July 16). University of Technology, Iraq. Experimental procedures for identifying and comparing aldehydes and ketones. [Link]

  • McNally, A. et al. (2021). Pyridine and aldehyde scope in the 4-alkylation process. Angewandte Chemie. Research on selective pyridine alkylation via Wittig olefination. [Link]

  • McNally, A. et al. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination. PubMed. Abstract on a distinct approach to construct 4-alkylpyridines. [Link]

  • Aromatic Aldehydes and Ketones. (2022, February 11). Online Chemistry Notes. Properties and reactions of aromatic aldehydes. [Link]

  • Wittig Reaction Explained. (n.d.). Pearson. Educational content on the Wittig reaction. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Detailed mechanism and variations of the Wittig reaction. [Link]

  • Enzymatic Reactions towards Aldehydes. (n.d.). National Institutes of Health (NIH). Overview of the reactivity of aldehydes. [Link]

  • Virtual Visualization for Aldehyde and Ketone Reactions. (n.d.). PraxiLabs. Description of qualitative tests to differentiate aldehydes and ketones. [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes. (n.d.). National Institutes of Health (NIH). Study on the reaction of aromatic aldehydes with amino groups. [Link]

  • Aromatic Aldehyde Synthesis. (n.d.). RWTH Publications. Research on the synthesis of aromatic aldehydes. [Link]

  • Perkin's Reaction with Aromatic Aldehydes. (2015, April 10). Quora. Discussion on reactions specific to aromatic aldehydes. [Link]

  • Reactivity of Benzaldehyde towards Electrophilic Substitution. (2020, July 17). Quora. Comparison of electron density and reactivity in substituted benzenes. [Link]

  • Synthesis of Pyridine-2-carboxaldehyde Derivatives. (n.d.). Scilit. Synthesis of various substituted pyridine carboxaldehydes. [Link]

  • Steric Hindrance. (2013, February 13). YouTube (Khan Academy). An educational video explaining the concept of steric hindrance. [Link]

  • Pyridine: Electrophilic & Nucleophilic Reactions. (n.d.). Scribd. Document detailing the reactivity patterns of pyridine. [Link]

  • Pyridines: Properties, Syntheses & Reactivity. (n.d.). University lecture notes. Academic overview of pyridine chemistry. [Link]

  • Pyridine vs. Benzene Reactivity. (2019, February 14). Quora. A discussion on the relative nucleophilicity and reactivity towards electrophiles. [Link]

  • Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazones. (n.d.). PubMed. Research on the synthesis and activity of substituted pyridine carboxaldehydes. [Link]

  • Steric Hindrance Failure in Gas Phase SN2 Reaction. (2022, July 30). National Institutes of Health (NIH). A detailed study on the effects of steric hindrance on reaction dynamics. [Link]

  • Methods of Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazones. (n.d.). Google Patents. Patent describing synthetic routes to pyridine aldehydes.
  • Steric Hindrance in Ruthenium(II) Polypyridyl Complexes. (2023, April 15). Springer. Research article discussing the effects of sterically hindering ligands. [Link]

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Validation

A Guide to Melting Point Validation: A Comparative Framework for Novel Pyridine-Based Aldehyde Standards

In the landscape of pharmaceutical development and quality control, the melting point is a fundamental yet critically important thermal characteristic. It serves as a primary indicator of a substance's identity and purit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the melting point is a fundamental yet critically important thermal characteristic. It serves as a primary indicator of a substance's identity and purity.[1][2][3] For novel compounds like 3-Methyl-2-phenylpyridine-5-carboxaldehyde, which may not have an established pharmacopeial monograph, creating a robust, validated melting point profile is an indispensable step in its characterization.

This guide provides an in-depth, experience-driven framework for the melting point validation of a new chemical entity, using 3-Methyl-2-phenylpyridine-5-carboxaldehyde as a practical example. We will move beyond a simple recitation of steps to explore the scientific rationale behind the methodology, establishing a self-validating system that ensures data integrity and trustworthiness. The principles discussed are grounded in internationally recognized standards, including the United States Pharmacopeia (USP) General Chapter <741> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The Theoretical & Regulatory Cornerstone of Melting Point Analysis

Before embarking on experimental work, it is crucial to understand the principles that govern this analysis. A pure, crystalline solid typically melts over a very narrow temperature range, often less than 1°C.[1] The presence of impurities disrupts the crystal lattice, which generally causes two observable effects: a depression of the melting point and a broadening of the melting range.[1][2] Therefore, a sharp, well-defined melting range is a strong indicator of high purity.[7]

From a regulatory standpoint, melting point determination is a long-established method for identity testing. The procedures are outlined in pharmacopeias, which provide standardized methodologies to ensure consistency and comparability of results across different laboratories.[8][9] The validation of this analytical procedure must demonstrate that it is suitable for its intended purpose, which is a core principle of the ICH guidelines.[6][10]

The Imperative of Certified Reference Standards (CRS)

The entire validation process is anchored by the performance of the analytical instrument. Trust in the final data is impossible without first verifying the instrument's accuracy. This is achieved through calibration with Certified Reference Standards (CRS).

  • Primary Reference Standards: These are highly characterized, high-purity materials issued by official bodies like the USP.[11] Their certified melting points are the benchmarks against which an instrument's temperature accuracy is measured.

  • Secondary Reference Standards: These are standards established in-house or by a third party and are traceable to primary standards.[11] They are often used for routine instrument checks and adjustments.

For our purpose, the validation process must begin with a performance verification of the melting point apparatus using a selection of USP Melting Point Reference Standards that bracket the expected melting range of our target compound.

Experimental Validation Workflow

A robust validation protocol follows a logical sequence, where each step builds upon the integrity of the last. This workflow ensures that the final reported melting range is accurate, precise, and reliable.

Caption: High-level workflow for melting point validation.

Detailed Experimental Protocols

Here we detail the step-by-step methodologies. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Instrument Performance Verification

Objective: To verify the temperature accuracy of the melting point apparatus using USP Certified Reference Standards.

Methodology:

  • Standard Selection: Choose at least two USP Melting Point Reference Standards whose melting points bracket the anticipated melting point of 3-Methyl-2-phenylpyridine-5-carboxaldehyde. If the expected range is unknown, select standards covering a broad range (e.g., Vanillin ~82°C and Caffeine ~236°C).

  • Sample Preparation: As per USP <741>, reduce a small quantity of each CRS to a fine powder.[4] Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary, preventing inconsistent melting.

  • Capillary Loading: Load the powdered CRS into a capillary tube to a packed height of 2.5-3.5 mm.[9] Rationale: A consistent sample height is critical for method precision, as the amount of material directly influences the heat absorption dynamics.

  • Instrument Setup: Set the starting temperature to 5°C below the certified melting point of the first standard, with a heating ramp rate of 1°C/minute.[9] Rationale: A slow ramp rate is essential for allowing the system to maintain thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading.

  • Execution: Initiate the heating program. Record the temperature at which the substance is first observed to collapse or form a visible liquid (onset) and the temperature at which it becomes completely liquid (clear point).

  • Verification: Compare the observed clear point temperature to the certified value for the CRS. The instrument is considered verified if the measured value is within the acceptable tolerance specified by the instrument manufacturer and internal quality procedures. Repeat for the second CRS.

Protocol 2: Melting Point Determination of the In-House Standard

Objective: To accurately determine the melting range of a batch of 3-Methyl-2-phenylpyridine-5-carboxaldehyde.

Methodology:

  • Sample Preparation:

    • Dry the sample of 3-Methyl-2-phenylpyridine-5-carboxaldehyde over a suitable desiccant for at least 16 hours, unless otherwise specified.[4] Rationale: Residual solvents or moisture act as impurities, which can depress and broaden the melting range, leading to an inaccurate result.

    • Gently pulverize the dried sample into a very fine powder.

  • Capillary Loading: Load the sample into a capillary tube as described in Protocol 1. Prepare at least three replicates for statistical validity.

  • Instrument Setup: Based on a preliminary scouting run, set the starting temperature to approximately 5-10°C below the expected melting point and the ramp rate to 1°C/minute.

  • Execution & Recording: Run the analysis for each of the three replicates, carefully recording the onset and clear point temperatures for each.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format for easy comparison and review.

Table 1: Instrument Performance Verification Data

USP Reference Standard Certified Melting Point (°C) Observed Clear Point (°C) Deviation (°C) Status
Vanillin 81.0 - 83.0 82.1 +0.1 (from midpoint) Pass

| Acetanilide | 114.0 - 116.0 | 115.3 | +0.3 (from midpoint) | Pass |

Table 2: Melting Range Data for 3-Methyl-2-phenylpyridine-5-carboxaldehyde (In-House Lot #XXXX)

Replicate Onset Temperature (°C) Clear Point Temperature (°C) Melting Range (°C)
1 95.2 96.0 0.8
2 95.4 96.1 0.7
3 95.3 96.1 0.8
Mean 95.3 96.1 0.77

| Std. Dev. | 0.10 | 0.06 | 0.06 |

Interpretation: The instrument verification data confirms the apparatus is performing accurately. The data for the in-house standard shows a narrow melting range (0.77°C), which is a strong indication of high purity. The low standard deviation across three replicates demonstrates the precision of the method.

The Self-Validating Protocol: Mixed-Melting Point for Identity Confirmation

To build ultimate trust in the results, a final confirmatory test is essential. The mixed-melting point technique is a classic, powerful method for confirming the identity of a substance.[4]

Principle: If two substances are identical, a 50:50 mixture of the two will melt at the same temperature as either substance alone. If they are different, one will act as an impurity in the other, causing a significant melting point depression and broadening.

MixedMeltingPoint Start Mix 1:1 In-House Standard & Authentic Reference Measure Determine Melting Range of Mixture Start->Measure Decision Is Melting Range Depressed or Broadened? Measure->Decision Yes YES (Depression Observed) Decision->Yes True No NO (No Depression) Decision->No False Result1 Conclusion: Substances are NOT identical. Yes->Result1 Result2 Conclusion: Identity is Confirmed. No->Result2

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a fundamental yet powerful tool to probe these characteristics. This guide offers an in-depth analysis of the anticipated UV-Vis absorption maxima of 3-Methyl-2-phenylpyridine-5-carboxaldehyde, a compound of interest for its potential applications stemming from its unique electronic structure. In the absence of direct experimental data for this specific molecule, this guide provides a robust, comparative analysis based on the spectral properties of its constituent structural fragments.

The electronic absorption spectrum of a molecule is intrinsically linked to its structure. The absorption of UV-Vis light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength at which this absorption occurs is determined by the energy difference between these states. For aromatic systems like pyridine, these transitions are typically π → π* and n → π* transitions. The substitution pattern on the pyridine ring significantly influences the energy of these transitions, and consequently, the observed absorption maxima (λmax).

The Building Blocks: A Comparative Analysis

To predict the UV-Vis absorption profile of 3-Methyl-2-phenylpyridine-5-carboxaldehyde, we will dissect the molecule into its fundamental components and analyze their individual and combined effects on the electronic spectrum of the parent pyridine ring.

Pyridine: The Core Chromophore

Pyridine, the foundational structure, exhibits characteristic UV-Vis absorption bands. These include a strong π → π* transition at approximately 254 nm and a weaker n → π* transition.[1] The introduction of substituents onto this ring will modulate the positions of these bands.

The Phenyl Substituent at Position 2

The introduction of a phenyl group at the 2-position of the pyridine ring, forming 2-phenylpyridine, leads to a significant bathochromic (red) shift in the absorption spectrum. This is due to the extension of the π-conjugated system. The NIST WebBook for 2-phenylpyridine shows a UV/Visible spectrum with an absorption maximum around 250-280 nm.[2][3] This extended conjugation lowers the energy gap between the π and π* orbitals, resulting in absorption at a longer wavelength.

The Methyl Substituent at Position 3

A methyl group is an electron-donating group (EDG) through an inductive effect. When attached to the pyridine ring, as in 3-methylpyridine (3-picoline), it causes a slight bathochromic shift. The UV absorption spectrum of 3-methylpyridine in an aqueous solution shows no absorption above 290 nm.[4] The NIST WebBook for 3-methylpyridine also provides its UV/Visible spectrum.[5][6] The electron-donating nature of the methyl group slightly destabilizes the ground state and stabilizes the excited state, leading to a small red shift.

The Carboxaldehyde Substituent at Position 5

The carboxaldehyde group (-CHO) is a strong electron-withdrawing group (EWG) and a chromophore itself. It can participate in both π → π* and n → π* transitions. The n → π* transition of the carbonyl group typically appears as a weak band at longer wavelengths (around 270-300 nm).[7] When attached to a conjugated system like pyridine, the carboxaldehyde group extends the conjugation and its electron-withdrawing nature significantly perturbs the electronic structure. For instance, 3-pyridinecarboxaldehyde shows a UV/Visible spectrum with absorption maxima that are influenced by this group.[8]

Predicting the Spectrum of 3-Methyl-2-phenylpyridine-5-carboxaldehyde

By synthesizing the effects of the individual substituents, we can predict the UV-Vis absorption characteristics of 3-Methyl-2-phenylpyridine-5-carboxaldehyde.

The combined presence of the electron-donating methyl group, the π-conjugating phenyl group, and the electron-withdrawing carboxaldehyde group will lead to a complex interplay of electronic effects. The extended π-system created by the phenyl and carboxaldehyde groups in conjugation with the pyridine ring is expected to be the dominant factor, causing a significant bathochromic shift compared to pyridine.

We can anticipate at least two primary absorption bands:

  • A strong band at a longer wavelength, likely above 280 nm, corresponding to the π → π* transition of the extended conjugated system.

  • A weaker band, also at a longer wavelength, corresponding to the n → π* transition of the carboxaldehyde group and the pyridine nitrogen.

The overall spectrum will be a composite of the electronic transitions of the substituted pyridine ring, with the extended conjugation playing the most significant role in determining the position of the main absorption maximum.

Solvent Effects

It is crucial to consider the impact of the solvent on the UV-Vis spectrum. The polarity of the solvent can influence the energies of the ground and excited states, leading to shifts in the absorption maxima.[9][10]

  • π → π transitions:* In more polar solvents, these bands typically exhibit a bathochromic (red) shift.

  • n → π transitions:* These bands usually show a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding.[9][11]

Therefore, when experimentally determining the UV-Vis spectrum of 3-Methyl-2-phenylpyridine-5-carboxaldehyde, the choice of solvent will be a critical parameter to report.

Comparative Data Summary

The following table summarizes the UV-Vis absorption data for the parent and substituted pyridines to provide a comparative framework.

CompoundSubstituentsExpected λmax (nm)Key Electronic Transitions
PyridineNone~254π → π
2-Phenylpyridine2-Phenyl~250-280Extended π → π
3-Methylpyridine3-Methyl< 290π → π
3-Pyridinecarboxaldehyde3-CarboxaldehydeMultiple bandsπ → π, n → π*
3-Methyl-2-phenylpyridine-5-carboxaldehyde 2-Phenyl, 3-Methyl, 5-Carboxaldehyde > 280 (Predicted) Extended π → π, n → π**

Experimental Protocol for UV-Vis Absorption Measurement

To validate the predictions made in this guide, the following experimental protocol is recommended for acquiring the UV-Vis absorption spectrum of 3-Methyl-2-phenylpyridine-5-carboxaldehyde.

Objective:

To determine the UV-Vis absorption maxima (λmax) of 3-Methyl-2-phenylpyridine-5-carboxaldehyde in a suitable solvent.

Materials:
  • 3-Methyl-2-phenylpyridine-5-carboxaldehyde

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

Procedure:
  • Solvent Selection: Choose a solvent that is transparent in the anticipated absorption region and in which the compound is soluble. Ethanol is often a good starting point for polar aromatic compounds.

  • Stock Solution Preparation: Accurately weigh a small amount of 3-Methyl-2-phenylpyridine-5-carboxaldehyde and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200 - 800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Record a baseline spectrum.

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

  • Repeat with Different Solvents: To investigate solvatochromic effects, repeat the measurements in solvents of different polarities (e.g., a non-polar solvent like cyclohexane and a polar aprotic solvent like acetonitrile).

Visualizing Electronic Transitions

The following diagram illustrates the key electronic transitions that contribute to the UV-Vis absorption spectrum of a substituted pyridine system.

G cluster_ground Ground State cluster_excited Excited State pi π Bonding Orbital pi_star π* Anti-bonding Orbital pi->pi_star π → π* Transition (Strong Absorption) n n Non-bonding Orbital n->pi_star n → π* Transition (Weak Absorption)

Caption: Electronic transitions in a substituted pyridine.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the UV-Vis absorption maxima of 3-Methyl-2-phenylpyridine-5-carboxaldehyde. By understanding the electronic contributions of the phenyl, methyl, and carboxaldehyde substituents, we can anticipate a complex spectrum with a strong π → π* absorption band shifted to a longer wavelength due to the extended conjugation. The provided experimental protocol offers a clear pathway for the empirical determination of this compound's spectral properties, which is essential for its application in scientific research and development.

References

  • Stephenson, H. P. (1954). Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. The Journal of Chemical Physics, 22(6), 1077–1081. [Link]

  • PubChem. (n.d.). 3-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Scirè, S., & Militello, M. C. (1998). Electronic spectra of substituted pyridines adsorbed on aluminas. Journal of the Chemical Society, Faraday Transactions, 94(19), 2963-2967. [Link]

  • NIST. (n.d.). Pyridine, 2-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylpyridine. Wiley. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kruger, K. C., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 57(21), 13534-13543. [Link]

  • Hergert, K. E., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1437-1445. [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Yadav, B. S., et al. (1999). Electronic Absorption spectra and effect of solvents on electronic transitions of substituted Pyridines. ResearchGate. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectrum of fac-tris(2-phenylpyridine)-iridium(iii) or... Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Methylpyridine. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • E-Funda. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of (a) DMNP; (b) 4-pyridine carboxaldehyde hydrazone;... Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (5), (7) and (8) in pyridine. Retrieved from [Link]

  • Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... ResearchGate. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide. Retrieved from [Link]

  • Marian, C. M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4526-4534. [Link]

  • ResearchGate. (2020, September 14). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-2-phenylpyridine-5-carboxaldehyde

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide you with field-proven, self-validating protocols for handling 3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS: 1428234-46...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide you with field-proven, self-validating protocols for handling 3-Methyl-2-phenylpyridine-5-carboxaldehyde (CAS: 1428234-46-1).

Handling reactive heterocyclic aldehydes requires a deep understanding of their chemical behavior. The pyridine ring enhances the molecule's ability to permeate biological barriers, while the electrophilic carboxaldehyde group is highly reactive toward tissue nucleophiles, leading to severe irritation. This guide synthesizes technical accuracy with operational logistics to ensure your laboratory maintains the highest safety standards.

Hazard Causality & Quantitative Profile

Before selecting Personal Protective Equipment (PPE), we must establish the mechanistic rationale behind the chemical's hazards. 3-Methyl-2-phenylpyridine-5-carboxaldehyde is supplied as a solid and must be stored at 2-8 °C to prevent thermal degradation and minimize volatilization[1].

Table 1: Hazard Profile & Storage Parameters

ParameterValue / CodeMechanistic Implication
Storage Temperature 2-8 °CMinimizes thermal degradation and prevents oxidation of the reactive aldehyde group[1].
Physical Form SolidPrimary exposure route is dust inhalation; requires strict static control during transfer[1].
Oral Toxicity H302 (Harmful)Necessitates strict laboratory hygiene and immediate decontamination of surfaces[1].
Skin/Eye Hazard H315 / H319Electrophilic aldehyde reacts with tissue nucleophiles; mandates absolute physical barriers[1].
Respiratory Hazard H335 (Irritant)Mucous membrane irritant; mandates local exhaust ventilation (fume hood)[1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the permeation kinetics of pyridine derivatives. While nitrile is standard in many labs, liquid pyridine rapidly permeates thin nitrile films (often breaking through in under 10 minutes)[2]. Therefore, glove selection must dynamically adapt to whether you are handling the dry solid or a solvated mixture[3].

Table 2: PPE Specifications & Permeation Data

PPE CategoryRecommended Material / StandardBreakthrough / PerformanceCausality & Rationale
Gloves (Solid Handling) Nitrile (EN 374, >0.11mm)Incidental contact onlySufficient for dry solid weighing. If the solid dissolves or melts, nitrile must be replaced immediately upon contact[2][3].
Gloves (Solution Handling) Butyl Rubber or PVA>240 minutes (Class 5)Required for prolonged contact with pyridine-based solutions due to superior chemical resistance[3].
Eye Protection Tightly fitting gogglesNIOSH / EN 166 approvedProtects against solid dust aerosolization and severe eye irritation (H319).
Respiratory Type P95/P1 (Dust) or ABEK (Vapor)DIN EN 143 / EN 14387P-series filters trap solid particulates; ABEK (Brown) filters neutralize organic vapors if the compound is solvated[4][5].

Operational Workflow & Handling Protocol

To ensure operational fidelity, every step in this protocol includes a self-validating mechanism. Do not proceed to the next step unless the validation check is successful.

Step 1: Preparation & Environmental Validation

  • Action: Activate the fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

  • Validation: Check the digital monitor or use a delicate tissue to visually confirm inward airflow. Causality: Ensures respiratory protection from H335 hazards before the container is even opened[1].

Step 2: PPE Donning & Integrity Check

  • Action: Don a fully buttoned lab coat, tight-fitting goggles, and double-glove with EN 374-compliant nitrile gloves[3].

  • Validation: Perform the "inflation test" on gloves prior to donning to check for microscopic tears.

Step 3: Thermal Equilibration

  • Action: Remove the sealed vial from 2-8 °C storage and allow it to sit in the fume hood for 15 minutes before opening.

  • Causality: Opening a cold vial draws atmospheric moisture into the container via condensation, which can rapidly degrade the carboxaldehyde group[1].

Step 4: Weighing & Transfer

  • Action: Use an anti-static weighing boat and non-sparking spatulas.

  • Causality: Pyridine derivatives can generate static electricity. Anti-static tools prevent the sudden aerosolization of the solid powder into the breathing zone[3][6].

Step 5: Decontamination

  • Action: Wipe down the balance and spatulas with a compatible solvent (e.g., ethanol), dispose of the outer pair of gloves, and wash hands thoroughly[3].

Operational Workflow Diagram

Workflow Start 1. Environmental Check: Verify Fume Hood Velocity PPE 2. Don PPE: Double Nitrile & Goggles Start->PPE Equilibrate 3. Thermal Equilibration: Warm to Room Temp PPE->Equilibrate Weigh 4. Anti-Static Weighing: Minimize Dust Generation Equilibrate->Weigh Transfer 5. Transfer to Vessel: Seal Immediately Weigh->Transfer Decon 6. Decontaminate Tools & Dispose Outer Gloves Transfer->Decon

Figure 1: Standard operational workflow and self-validation pathway for handling reactive pyridine aldehydes.

Emergency Response & Spill Management

In the event of a spill, rapid containment is critical to prevent the solid from becoming an airborne respiratory hazard or entering water systems.

Step 1: Evacuation & Isolation Immediately alert personnel and evacuate the immediate vicinity. Remove all sources of ignition, as solvated pyridine derivatives can be combustible[6].

Step 2: Ventilation Maximize fume hood exhaust or room ventilation to prevent the accumulation of toxic vapor concentrations.

Step 3: Containment (Solid Spill) Do not sweep dry powder, as this generates hazardous dust. Lightly cover the spill with a damp, inert absorbent material (e.g., Chemizorb® or sand) to suppress aerosolization[6].

Step 4: Collection Use non-sparking tools to collect the absorbent mixture and place it into a sealable hazardous waste container[6].

Step 5: Secondary Cleaning Wash the affected area with water and detergent. Crucial: Collect all wash water for hazardous disposal; do not allow wash water to enter the sanitary sewer[3].

Spill Response Pathway Diagram

SpillResponse Spill Spill Detected: Cease Operations Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Ventilate Maximize Local Exhaust Ventilation Evacuate->Ventilate Absorb Cover with Damp, Inert Absorbent Ventilate->Absorb Collect Collect via Non-Sparking Tools Absorb->Collect Dispose Transfer to Licensed Hazardous Waste Collect->Dispose

Figure 2: Emergency spill response and containment pathway for solid pyridine derivatives.

Disposal Plan

Pyridine derivatives pose long-lasting harmful effects to aquatic life and must be managed with strict environmental precautions[6].

  • Segregation: Never mix pyridine carboxaldehyde waste with strong oxidizing agents, strong acids, or strong bases, as this can trigger violent exothermic reactions[6].

  • Packaging: Leave unused chemicals in their original containers. For collected spill waste, use a high-density polyethylene (HDPE) waste jug. Handle uncleaned empty containers with the same precautions as the product itself.

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic/Irritant Solid (Pyridine derivative) - H302, H315, H319, H335".

  • Routing: Offer surplus, non-recyclable solutions, and contaminated packaging to a licensed professional disposal company. Under no circumstances should this material or its wash water be flushed down the drain [6].

References

  • "Kimberly Clark Nitrile Gloves Chemical Resistance Guide", Yale University Environmental Health & Safety. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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